VU0652835
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H19N3O3S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O3S/c1-9-4-12(22-13-5-11(3)21-7-13)6-14(17-9)15(20)19-16-18-10(2)8-23-16/h4,6,8,11,13H,5,7H2,1-3H3,(H,18,19,20)/t11-,13-/m1/s1 |
InChI Key |
VDVJFMDTCKVAIW-DGCLKSJQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](CO1)OC2=CC(=NC(=C2)C)C(=O)NC3=NC(=CS3)C |
Canonical SMILES |
CC1CC(CO1)OC2=CC(=NC(=C2)C)C(=O)NC3=NC(=CS3)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: VU0285683, a Selective mGlu5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabotropic glutamate receptor 5 (mGlu5) represents a key therapeutic target for a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. Negative allosteric modulators (NAMs) of mGlu5 offer a promising therapeutic strategy by providing subtype selectivity and a more nuanced inhibition of receptor function compared to orthosteric antagonists. This document provides a detailed technical overview of VU0285683, a novel and selective mGlu5 NAM. We present its pharmacological profile, detailed experimental protocols for its characterization, and a review of the relevant mGlu5 signaling pathways.
Introduction to mGlu5 and Negative Allosteric Modulation
Metabotropic glutamate receptor 5 (mGlu5) is a Class C G-protein coupled receptor (GPCR) that is predominantly expressed on postsynaptic terminals in the brain. It plays a crucial role in modulating synaptic plasticity and neuronal excitability. The endogenous ligand, glutamate, binds to an orthosteric site on the receptor. However, targeting this site can be challenging due to its high conservation across all mGlu receptor subtypes, leading to potential off-target effects.
Negative allosteric modulators (NAMs) represent a more refined approach. These molecules bind to a topographically distinct allosteric site within the seven-transmembrane (7TM) domain of the receptor.[1] By binding to this site, NAMs like VU0285683 can decrease the affinity and/or efficacy of glutamate, thereby inhibiting receptor signaling without directly competing with the endogenous ligand.[1] This mechanism allows for greater subtype selectivity and a modulatory effect that preserves the temporal and spatial dynamics of natural glutamate signaling.
Pharmacological Profile of VU0285683
VU0285683, chemically identified as 3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile, is a potent and selective mGlu5 NAM. It has been characterized through a series of in vitro assays to determine its affinity, potency, and selectivity.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological data for VU0285683.
| Parameter | Species | Value | Assay Type |
| IC₅₀ | Rat | 13 nM | Calcium Mobilization (HEK293 cells) |
| Kᵢ | Rat | 29 nM | Radioligand Binding ([³H]M-MPEP) |
Table 1: Potency and Affinity of VU0285683 at the mGlu5 Receptor.
| Receptor Subtype | Activity |
| mGlu1 | Inactive |
| mGlu2 | Inactive |
| mGlu3 | Inactive |
| mGlu4 | Inactive |
| mGlu6 | Inactive |
| mGlu7 | Inactive |
| mGlu8 | Inactive |
Table 2: Selectivity Profile of VU0285683 against other mGlu Receptor Subtypes.
Key Signaling Pathways Modulated by mGlu5
Activation of mGlu5 initiates a cascade of intracellular signaling events. As a NAM, VU0285683 inhibits these pathways by reducing the receptor's response to glutamate. The primary signaling cascade is the canonical Gq pathway, but mGlu5 also modulates other important cellular processes.
Canonical Gq Signaling Pathway
Upon activation by glutamate, mGlu5 couples to the Gq/11 G-protein. This activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). The subsequent rise in cytosolic Ca²⁺ and the presence of DAG activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, influencing neuronal excitability and gene expression.
Caption: Canonical mGlu5-Gq signaling pathway inhibited by VU0285683.
Experimental Methodologies
The characterization of VU0285683 involves standard in vitro pharmacological assays. The following sections provide detailed protocols for two key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.
Objective: To determine the binding affinity of VU0285683 for the mGlu5 receptor at the MPEP allosteric site.
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
[³H]methoxyPEPy ([³H]M-MPEP), a radiolabeled MPEP analog.
-
VU0285683 (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
96-well plates.
-
Glass fiber filter mats (GF/C).
-
Scintillation fluid.
-
MicroBeta scintillation counter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from HEK293-r-mGlu5 cells via homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]M-MPEP (e.g., 3 nM), and varying concentrations of the unlabeled test compound, VU0285683.
-
Incubation: Add the cell membrane preparation (e.g., 40 µg protein/well) to initiate the binding reaction. Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through a GF/C filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity using a MicroBeta counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Functional Assay
This cell-based functional assay measures the potency (IC₅₀) of a NAM by quantifying its ability to inhibit the increase in intracellular calcium triggered by an mGlu5 agonist.
Objective: To determine the functional potency of VU0285683 in inhibiting glutamate-induced calcium mobilization.
Materials:
-
HEK293A cells stably expressing rat mGlu5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
L-Glutamate (agonist).
-
VU0285683 (test compound).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
384-well black-walled, clear-bottom plates.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Protocol:
-
Cell Plating: Plate HEK293-r-mGlu5 cells in 384-well plates and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with Fluo-4 AM dye for 60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of VU0285683 to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Agonist Stimulation: Place the plate into the fluorescence plate reader. Measure the baseline fluorescence, then add a fixed concentration of L-glutamate (typically an EC₈₀ concentration to ensure a robust signal) to all wells.
-
Fluorescence Reading: Immediately after agonist addition, measure the fluorescence intensity over time to capture the peak calcium response.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of VU0285683 relative to the control response (glutamate alone). Plot the percent inhibition against the log concentration of VU0285683 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
VU0285683 is a well-characterized, potent, and selective negative allosteric modulator of the mGlu5 receptor. The data presented here, along with the detailed protocols, provide a comprehensive guide for researchers working on mGlu5 pharmacology and drug discovery. Its high selectivity and demonstrated in vitro activity make it a valuable tool for investigating the therapeutic potential of mGlu5 modulation in various CNS disorders. Further studies are warranted to explore its in vivo efficacy and pharmacokinetic properties.
References
Synthesis of VU0652835: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0652835 is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGlu₅), a target of significant interest for the treatment of various neurological and psychiatric disorders. This document provides a detailed technical guide on the synthesis of this compound, N-(4-(1H-pyrazol-4-yl)phenyl)-N-ethyl-3-(trifluoromethyl)benzamide. The synthesis involves a convergent approach, culminating in the formation of a central amide bond connecting two key aromatic fragments. This guide outlines the preparation of the requisite precursors, 4-(1H-pyrazol-4-yl)aniline and an activated derivative of 3-(trifluoromethyl)benzoic acid, and details the final amide coupling step. Experimental protocols, quantitative data, and visual representations of the synthetic pathway are provided to facilitate replication and further investigation by researchers in the field of medicinal chemistry and drug development.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a disconnection at the central amide bond. This approach simplifies the synthesis into the preparation of two key intermediates: 4-(1H-pyrazol-4-yl)aniline (1) and a suitable derivative of 3-(trifluoromethyl)benzoic acid (2) , which is ultimately coupled with an N-ethylated aniline.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
Synthesis of 4-(1H-pyrazol-4-yl)aniline (1)
The synthesis of 4-(1H-pyrazol-4-yl)aniline is achieved through the reduction of the corresponding nitro compound, 4-(4-nitrophenyl)-1H-pyrazole.
Experimental Protocol:
A suspension of 4-(4-nitrophenyl)-1H-pyrazole (1.0 eq) in a 2:1 mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME) is treated with 10% Palladium on carbon (Pd/C) (0.05 eq by weight). The reaction vessel is evacuated and backfilled with hydrogen gas (H₂), a process repeated three times. The reaction mixture is stirred at room temperature under a hydrogen atmosphere (balloon) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with methanol. The filtrate is concentrated under reduced pressure to yield 4-(1H-pyrazol-4-yl)aniline as a solid.[1]
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |
| 4-(4-nitrophenyl)-1H-pyrazole | 189.16 | 1.0 |
| 10% Palladium on Carbon | - | 0.05 (w/w) |
| Methanol (MeOH) | 32.04 | Solvent |
| 1,2-Dimethoxyethane (DME) | 90.12 | Solvent |
| Hydrogen (H₂) | 2.02 | Reductant |
Table 1: Reagents for the synthesis of 4-(1H-pyrazol-4-yl)aniline.
Synthesis of N-ethyl-3-(trifluoromethyl)aniline
N-ethyl-3-(trifluoromethyl)aniline can be prepared via N-alkylation of 3-(trifluoromethyl)aniline.
Experimental Protocol:
To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), a base such as potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred, and then an ethylating agent, for instance, ethyl iodide (EtI, 1.2 eq), is added dropwise. The reaction is stirred at room temperature or gently heated until completion. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |
| 3-(trifluoromethyl)aniline | 161.12 | 1.0 |
| Ethyl Iodide (EtI) | 155.97 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 |
| N,N-dimethylformamide (DMF) | 73.09 | Solvent |
Table 2: Reagents for the synthesis of N-ethyl-3-(trifluoromethyl)aniline.
Final Amide Coupling
The final step in the synthesis of this compound is the coupling of the N-ethylated aniline intermediate with an activated form of 3-(trifluoromethyl)benzoic acid. A common and effective method is the use of an acyl chloride.
Preparation of 3-(Trifluoromethyl)benzoyl chloride
3-(Trifluoromethyl)benzoic acid can be converted to its more reactive acyl chloride derivative using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol:
3-(Trifluoromethyl)benzoic acid (1.0 eq) is dissolved in a dry, inert solvent like dichloromethane (DCM). A catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. The reaction is allowed to warm to room temperature and stirred until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 3-(trifluoromethyl)benzoyl chloride, which is often used in the next step without further purification.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |
| 3-(Trifluoromethyl)benzoic acid | 190.12 | 1.0 |
| Oxalyl chloride ((COCl)₂) | 126.93 | 1.5 |
| Dichloromethane (DCM) | 84.93 | Solvent |
| N,N-dimethylformamide (DMF) | 73.09 | Catalyst |
Table 3: Reagents for the preparation of 3-(trifluoromethyl)benzoyl chloride.
Synthesis of this compound
Experimental Protocol:
To a solution of 4-(1H-pyrazol-4-yl)-N-ethylaniline (prepared from 4-(1H-pyrazol-4-yl)aniline via N-ethylation) (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or diisopropylethylamine (DIPEA) in a dry aprotic solvent like DCM, a solution of 3-(trifluoromethyl)benzoyl chloride (1.1 eq) in DCM is added dropwise at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Eq. |
| 4-(1H-pyrazol-4-yl)-N-ethylaniline | 187.24 | 1.0 |
| 3-(Trifluoromethyl)benzoyl chloride | 208.56 | 1.1 |
| Triethylamine (Et₃N) | 101.19 | 1.5 |
| Dichloromethane (DCM) | 84.93 | Solvent |
Table 4: Reagents for the final synthesis of this compound.
Caption: Overall synthetic pathway for this compound.
Conclusion
The synthesis of this compound can be efficiently achieved through a convergent strategy. The preparation of the key intermediates, 4-(1H-pyrazol-4-yl)aniline and N-ethyl-3-(trifluoromethyl)aniline, followed by the formation of an activated carboxylic acid derivative and a final amide coupling step, provides a reliable route to this valuable pharmacological tool. The experimental protocols and data presented in this guide are intended to support researchers in the synthesis and further exploration of this compound and its analogs. Standard laboratory techniques for reaction monitoring, workup, and purification are essential for obtaining the target compound in high purity.
References
The Enigmatic Case of VU0652835: A Search for a Ghost in the Scientific Archives
A comprehensive search for the discovery and development of the compound designated VU0652835 has yielded no publicly available scientific literature, patent filings, or clinical trial records. This suggests that this compound may be an internal preclinical development code for a compound that has not yet been disclosed in the public domain, or potentially a misidentified codename.
Despite extensive searches across major scientific databases and patent repositories, no specific information regarding the synthesis, mechanism of action, preclinical or clinical development of a molecule with the identifier this compound could be retrieved. Standard drug development nomenclature often involves the use of such internal codes during the early stages of research. These designations are typically only made public upon the publication of scientific findings or patent applications.
While the specific identity of this compound remains elusive, the initial query contextually pointed towards research into selective M1 muscarinic acetylcholine receptor positive allosteric modulators (PAMs). This class of compounds has garnered significant interest within the neuroscience research community for its potential therapeutic applications in treating cognitive deficits associated with disorders like Alzheimer's disease and schizophrenia.
M1 muscarinic receptors, a subtype of muscarinic acetylcholine receptors, are predominantly expressed in the central nervous system and play a crucial role in learning, memory, and other cognitive processes. Positive allosteric modulators represent a sophisticated approach to drug design. Rather than directly activating the receptor in the way a traditional agonist would, PAMs bind to a distinct site on the receptor protein. This binding event enhances the receptor's response to its natural ligand, acetylcholine. This modulatory mechanism is believed to offer a more nuanced and potentially safer therapeutic window compared to direct agonists, which can sometimes lead to overstimulation and off-target effects.
Prominent examples of selective M1 PAMs that have been publicly disclosed and extensively studied include compounds such as BQCA (benzylquinolone carboxylic acid). Research on these molecules has provided valuable insights into the therapeutic potential of targeting the M1 receptor.
Given the lack of public information on this compound, it is plausible that:
-
It is an early-stage compound: The research and development may not have reached a stage where public disclosure through patents or publications is deemed appropriate by the sponsoring institution.
-
The project was discontinued: The compound may not have met the required efficacy or safety criteria to advance through the development pipeline.
-
It is a typographical error: The identifier might be incorrect.
Without further clarification or public disclosure from the originating research entity, a detailed technical guide on the discovery and development of this compound cannot be constructed. The scientific community awaits potential future publications or presentations that may shed light on this currently unknown entity.
In Vitro Pharmacological Profile of the M1 Positive Allosteric Modulator VU0652835: A Technical Guide
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific in vitro characterization data for the compound VU0652835 could be located. To fulfill the structural and content requirements of this technical guide, we present an exemplary profile using data from VU0486846 , a closely related and well-characterized M1 positive allosteric modulator (PAM) from the same research program. This guide is intended to serve as a template for the in-depth characterization of such a compound.
Introduction
The M1 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for cognitive deficits associated with neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous agonist acetylcholine, thereby providing a more temporally and spatially precise modulation of cholinergic signaling compared to direct agonists. This document provides a detailed overview of the in vitro pharmacological characterization of a selective M1 PAM, exemplified by VU0486846.
Quantitative In Vitro Pharmacology
The in vitro pharmacological profile of an M1 PAM is defined by its potency, efficacy, and selectivity. These parameters are typically determined using a combination of functional and binding assays.
Potency and Efficacy
The potency of VU0486846 as an M1 PAM was assessed in a cell-based functional assay measuring intracellular calcium mobilization. The compound demonstrated moderate potency in potentiating the M1 receptor's response to acetylcholine.[1]
| Compound | Assay Type | Cell Line | Parameter | Value |
| VU0486846 | Calcium Mobilization (PAM) | Human M1 expressing | EC50 | 0.31 µM (310 nM) |
| VU0486846 | Calcium Mobilization (PAM) | Rat M1 expressing | EC50 | 0.25 µM (250 nM) |
| VU0486846 | Agonist Activity | Human M1 expressing | EC50 | > 30 µM |
Table 1: In Vitro Potency and Agonist Activity of VU0486846.[1]
Selectivity Profile
The selectivity of an M1 PAM is crucial to minimize off-target effects. VU0486846 was profiled against other muscarinic receptor subtypes (M2-M5) and showed high selectivity for the M1 receptor.[1]
| Compound | Receptor Subtype | Activity |
| VU0486846 | Human M2 | Inactive |
| VU0486846 | Human M3 | Inactive |
| VU0486846 | Human M4 | Inactive |
| VU0486846 | Human M5 | Inactive |
| VU0486846 | Rat M2 | Inactive |
| VU0486846 | Rat M3 | Inactive |
| VU0486846 | Rat M4 | Inactive |
| VU0486846 | Rat M5 | Inactive |
Table 2: Muscarinic Receptor Subtype Selectivity of VU0486846.[1]
Binding Affinity
Radioligand binding assays are employed to determine the binding characteristics of the PAM at the M1 receptor. VU0486846 was shown not to compete with the orthosteric antagonist [3H]-N-methylscopolamine ([3H]-NMS), indicating that it does not bind to the acetylcholine binding site.[1]
| Compound | Radioligand | Assay Type | Result |
| VU0486846 | [3H]-NMS | Competition Binding | No significant inhibition up to 30 µM |
Table 3: Orthosteric Site Binding of VU0486846.[1]
Signaling Pathways and Experimental Workflows
M1 Muscarinic Receptor Signaling Pathway
Activation of the M1 muscarinic receptor by acetylcholine leads to the activation of the Gq/11 G-protein. This initiates a signaling cascade resulting in the mobilization of intracellular calcium.[2]
Experimental Workflow: Calcium Mobilization Assay
This workflow outlines the key steps in a fluorescence-based calcium mobilization assay to determine the potency of an M1 PAM.
Experimental Workflow: Radioligand Binding Assay
This workflow illustrates the process of a competitive radioligand binding assay to assess a compound's interaction with the orthosteric binding site.
Experimental Protocols
Calcium Mobilization Assay
Objective: To determine the EC50 of a test compound for potentiation of acetylcholine-induced calcium mobilization in cells expressing the M1 receptor.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Acetylcholine (ACh).
-
Test compound (this compound).
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Plating: Seed M1-expressing CHO cells into 96- or 384-well plates at a density that will yield a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also prepare a solution of acetylcholine at a concentration that elicits approximately 20% of its maximal response (EC20).
-
Assay:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Add the test compound dilutions to the wells and incubate for a predetermined time.
-
Add the EC20 concentration of acetylcholine to the wells.
-
Measure the fluorescence signal for 60-120 seconds, capturing the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Normalize the data to the response of a positive control (a known M1 PAM) or to the maximal acetylcholine response.
-
Plot the normalized response against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Radioligand Binding Assay
Objective: To determine if a test compound binds to the orthosteric site of the M1 receptor by assessing its ability to displace a known orthosteric radioligand.
Materials:
-
Cell membranes prepared from cells overexpressing the human M1 receptor.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Atropine or another known M1 antagonist for determining non-specific binding.
-
Test compound (this compound).
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Filtration manifold and scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]-NMS + buffer), non-specific binding (membranes + [3H]-NMS + excess atropine), and competitor binding (membranes + [3H]-NMS + serial dilutions of the test compound).
-
Incubation: Add the cell membranes, radioligand (at a concentration near its Kd), and buffer or competitor to the wells. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filter mat in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For the competitor wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the competitor concentration. If the compound displaces the radioligand, an IC50 value can be determined.
-
Conclusion
The in vitro characterization of a novel M1 PAM, as exemplified by VU0486846, involves a series of well-defined assays to establish its potency, selectivity, and mechanism of action. A desirable profile for a therapeutic candidate includes high potency for M1 potentiation, a lack of agonist activity, and high selectivity against other muscarinic receptor subtypes. The detailed protocols and workflows provided in this guide serve as a comprehensive framework for the preclinical in vitro evaluation of novel M1 PAMs like this compound.
References
An In-depth Technical Guide on the Binding Affinity and Kinetics of VU0652835
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0652835 is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). As a NAM, this compound does not compete with the endogenous ligand, glutamate, at the orthosteric binding site. Instead, it binds to a distinct allosteric site on the receptor, inducing a conformational change that reduces the receptor's response to glutamate. This mechanism of action makes mGlu5 NAMs like this compound promising therapeutic candidates for a variety of central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome, where the glutamatergic system is dysregulated. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, including detailed experimental protocols and visual representations of its mechanism of action and characterization workflow.
Binding Affinity of this compound
The binding affinity of this compound for the mGlu5 receptor has been determined through in vitro pharmacological assays. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function.
| Parameter | Value | Receptor | Reference |
| IC50 | 81 nM | mGlu5 | [1][2][3][4][5] |
Table 1: Binding Affinity of this compound. This table summarizes the reported IC50 value for this compound, indicating its potency as a negative allosteric modulator of the mGlu5 receptor.
Binding Kinetics of this compound
The binding kinetics of a ligand, which include the association rate constant (kon) and the dissociation rate constant (koff), provide a more detailed understanding of the dynamic interaction between the ligand and its receptor. This information is crucial for predicting the duration of action and the pharmacological profile of a drug candidate.
| Parameter | Value |
| Association Rate (kon) | Data not available |
| Dissociation Rate (koff) | Data not available |
| Residence Time (1/koff) | Data not available |
Table 2: Binding Kinetics of this compound. Currently, there is no publicly available data on the binding kinetics of this compound.
Experimental Protocols
The following is a representative experimental protocol for a calcium mobilization assay, a common functional assay used to characterize mGlu5 NAMs like this compound. This protocol is a generalized procedure based on standard methods and may not reflect the exact protocol used in the primary literature for this compound.
Calcium Mobilization Assay for mGlu5 Negative Allosteric Modulators
Objective: To determine the potency (IC50) of a test compound (e.g., this compound) in inhibiting glutamate-induced intracellular calcium mobilization in cells expressing the mGlu5 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Pluronic F-127.
-
Glutamate (orthosteric agonist).
-
Test compound (this compound).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Culture:
-
Culture HEK293-mGlu5 cells in appropriate cell culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Plate the cells into black, clear-bottom microplates at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye loading.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (this compound) in DMSO.
-
Perform serial dilutions of the test compound in assay buffer to create a concentration range for the IC50 determination.
-
Prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted test compound to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the glutamate solution to the wells and continue to record the fluorescence signal for a specified time to capture the calcium mobilization response.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the intracellular calcium concentration.
-
The peak fluorescence response in each well is measured.
-
The data is normalized to the response of the vehicle control (glutamate alone).
-
The normalized data is plotted against the logarithm of the test compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
Visualizations
Signaling Pathway of mGlu5 and Inhibition by this compound
The following diagram illustrates the canonical signaling pathway of the mGlu5 receptor and the mechanism of inhibition by a negative allosteric modulator like this compound.[6][7][8][9]
Caption: mGlu5 signaling pathway and its inhibition by this compound.
Experimental Workflow for mGlu5 NAM Characterization
The following diagram outlines a typical experimental workflow for the characterization of a novel mGlu5 negative allosteric modulator.
Caption: Workflow for characterizing an mGlu5 negative allosteric modulator.
Conclusion
This compound is a potent negative allosteric modulator of the mGlu5 receptor, as evidenced by its nanomolar IC50 value. While detailed kinetic data for this compound are not currently in the public domain, the provided information on its binding affinity and the general experimental protocols for its characterization offer valuable insights for researchers in the field of neuroscience and drug discovery. The diagrams included in this guide provide a clear visual representation of the mGlu5 signaling pathway, the inhibitory mechanism of this compound, and the typical workflow for characterizing such a compound. This information serves as a foundational resource for further investigation and development of mGlu5 NAMs as potential therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. tebubio.com [tebubio.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to VU0652835: A Potent and Selective mGlu4 Positive Allosteric Modulator for Glutamate Signaling Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VU0652835, a significant tool compound for the investigation of metabotropic glutamate receptor 4 (mGlu4) signaling. This compound is a positive allosteric modulator (PAM) of mGlu4, offering high potency and selectivity, which makes it an invaluable asset for researchers studying the therapeutic potential of mGlu4 activation in neurological and psychiatric disorders, particularly Parkinson's disease.
Introduction to Glutamate Signaling and the Role of mGlu4
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), playing a critical role in synaptic transmission, plasticity, and numerous other physiological processes.[1][2] Dysregulation of glutamate signaling is implicated in a wide range of neurological and psychiatric disorders.[2] Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate neuronal excitability and synaptic transmission.[2][3] The mGlu4 receptor, a member of the group III mGluRs, is predominantly located presynaptically and is coupled to the Gαi/o protein.[3][4] Activation of mGlu4 leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release.[3][5] This mechanism has positioned mGlu4 as a promising therapeutic target for conditions characterized by excessive glutamate transmission, such as Parkinson's disease.[4][6]
This compound: A Profile of a Key mGlu4 PAM
This compound, also known as ML182, is a potent, selective, and centrally penetrant positive allosteric modulator of the mGlu4 receptor.[6] As a PAM, this compound does not activate the receptor directly but enhances the affinity and/or efficacy of the endogenous ligand, glutamate. This mode of action offers a more nuanced modulation of receptor activity compared to orthosteric agonists.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its closely related analogs.
Table 1: In Vitro Potency and Efficacy of this compound (ML182) and Related mGlu4 PAMs
| Compound | Target | EC50 (nM) | Maximal Response (% Glu Max) | Fold Shift | Reference |
| This compound (ML182) | human mGlu4 | 291 | - | 11.2 | [6] |
| rat mGlu4 | 376 | - | - | [6] | |
| ML292 | human mGlu4 | 1196 | - | - | [7] |
| rat mGlu4 | 330 | - | 30.2 | [7] | |
| VU6022296 | mGlu4 | 32.8 | 108% | - | [8] |
Table 2: Selectivity Profile of this compound (ML182) and Analogs
| Compound | Receptor | Activity (µM) | Type of Activity | Reference |
| This compound (ML182) | mGlu1, 2, 3, 8 | >30 | - | [6] |
| mGlu5 | Weak Activity (2.1 FS) | PAM | [6] | |
| mGlu6 | Weak Activity (3.1 FS) | PAM | [6] | |
| mGlu7 | Weak Activity (2.9 FS) | PAM | [6] | |
| ML292 | mGlu1, 2, 3, 7, 8 | >20 | - | [7] |
| mGlu5 | 17.9 | Antagonist | [7] | |
| mGlu6 | 6.8 | PAM | [7] |
Table 3: Pharmacokinetic Properties of mGlu4 PAMs
| Compound | Parameter | Value | Species | Reference |
| VU6022296 | Kp | 0.45 | - | [8] |
| Kp,uu | 0.70 | - | [8] | |
| ML292 | Brain:Plasma Ratio (0-6h) | 1.4 | - | [7] |
| Brain:Plasma Ratio (1h) | ~4 | - | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other mGlu4 PAMs.
Radioligand Binding Assay for mGlu4
Radioligand binding assays are crucial for determining the binding affinity of a compound to its target receptor.[9][10]
Objective: To determine the binding affinity (Ki) of this compound for the mGlu4 receptor.
Materials:
-
Cell membranes prepared from CHO or HEK293 cells stably expressing the human or rat mGlu4 receptor.[2]
-
Radioligand, e.g., [3H]-L-AP4.
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in polyethylenimine).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the unlabeled test compound (this compound). The total assay volume is typically 200-250 µL.[11]
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[11]
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[11]
-
Quantification: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats
This model is a widely used preclinical screen for potential anti-Parkinsonian drugs.[12] Haloperidol, a dopamine D2 receptor antagonist, induces a cataleptic state in rodents, which is characterized by an inability to correct an externally imposed posture.[13]
Objective: To assess the ability of this compound to reverse haloperidol-induced catalepsy.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Haloperidol solution (e.g., 1 mg/kg, intraperitoneal injection).[1][13]
-
This compound solution at various doses.
-
Vehicle control solution.
-
A horizontal bar raised approximately 9 cm from the surface.
Procedure:
-
Acclimation: Acclimate the rats to the testing environment.
-
Drug Administration: Administer haloperidol (i.p.) to induce catalepsy. Thirty minutes to one hour after haloperidol administration, administer this compound or vehicle control (e.g., subcutaneous or oral administration).[7]
-
Catalepsy Assessment: At various time points after this compound administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the horizontal bar.
-
Measurement: Record the latency for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 or 300 seconds) is typically used.[12]
-
Data Analysis: Compare the descent latencies between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in descent latency indicates an anti-cataleptic effect.
Ex Vivo Electrophysiology in Brain Slices
This technique allows for the study of the effects of compounds on synaptic transmission in a more intact neural circuit compared to cell culture.[14]
Objective: To determine the effect of this compound on synaptic transmission at relevant synapses (e.g., striatal synapses).
Materials:
-
Rodent brain slices (e.g., coronal slices containing the striatum).
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.
-
Recording and stimulating electrodes.
-
Electrophysiology rig with amplifier and data acquisition system.
-
This compound solution.
Procedure:
-
Slice Preparation: Prepare acute brain slices from a rodent and allow them to recover in aCSF.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF. Place a stimulating electrode to activate presynaptic fibers and a recording electrode to record postsynaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).
-
Baseline Recording: Record a stable baseline of synaptic responses for at least 20-30 minutes.
-
Drug Application: Bath-apply this compound at a known concentration to the slice.
-
Effect Measurement: Continue to record synaptic responses in the presence of the drug to observe any changes in synaptic strength. As a PAM, this compound is expected to enhance the effects of endogenous glutamate or a co-applied mGlu4 agonist.
-
Data Analysis: Quantify the change in the amplitude or slope of the postsynaptic response after drug application compared to the baseline.
Signaling Pathways and Experimental Workflows
mGlu4 Signaling Pathway
Activation of the mGlu4 receptor by glutamate, potentiated by this compound, initiates a Gαi/o-mediated signaling cascade.
Caption: mGlu4 receptor signaling cascade initiated by glutamate and potentiated by this compound.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an mGlu4 PAM like this compound.
References
- 1. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 2. Co-operative binding assay for the characterization of mGlu4 allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activation of mGlu4 Metabotropic Glutamate Receptors Reduces Nigrostriatal Degeneration in Mice Treated with 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological activation of mGlu4 metabotropic glutamate receptors inhibits the growth of medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Investigating the Role of mGlu5 Receptors with the Negative Allosteric Modulator VU0652835: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the investigation of metabotropic glutamate receptor 5 (mGlu5) function using the selective negative allosteric modulator (NAM), VU0652835. This document details the pharmacological properties of this compound, outlines key experimental protocols for its use, and presents its effects on mGlu5-mediated signaling pathways.
Introduction to mGlu5 Receptors and Allosteric Modulation
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating synaptic plasticity, learning, and memory. Dysregulation of mGlu5 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.
Allosteric modulators offer a sophisticated approach to targeting mGlu5 receptors. Unlike orthosteric ligands that bind to the same site as the endogenous agonist glutamate, allosteric modulators bind to a distinct site on the receptor. Negative allosteric modulators (NAMs) are a class of allosteric modulators that decrease the receptor's response to glutamate. This compound is a potent and selective NAM of the mGlu5 receptor, making it a valuable tool for elucidating the physiological and pathophysiological roles of this receptor.[1][2]
Pharmacological Profile of this compound
This compound is characterized by its high potency and selectivity for the mGlu5 receptor. The following table summarizes the available quantitative data on its pharmacological properties.
| Parameter | Value | Assay System | Reference |
| IC50 | 81 nM | Inhibition of mGlu5-mediated signaling | [1][2] |
Further research is required to fully characterize the binding affinity (Ki) and maximal efficacy (Emax) of this compound.
Selectivity Profile: Preliminary data suggests that this compound is highly selective for the mGlu5 receptor over other mGlu receptor subtypes. However, a comprehensive selectivity panel against a broad range of receptors, ion channels, and transporters is necessary to fully establish its specificity.
mGlu5 Receptor Signaling Pathways
Activation of mGlu5 receptors by glutamate initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses, including the modulation of ion channels and gene expression.
As a negative allosteric modulator, this compound attenuates these signaling events by reducing the efficacy of glutamate at the mGlu5 receptor.
References
Methodological & Application
Application Notes and Protocols for VU0652835 in Cell-Based mGlu5 Assays
Introduction
The metabotropic glutamate receptor 5 (mGlu5), a Class C G protein-coupled receptor (GPCR), is a key regulator of synaptic plasticity and neuronal excitability, making it a significant target for therapeutic intervention in various central nervous system (CNS) disorders.[1][2] Allosteric modulators, which bind to a site topographically distinct from the orthosteric glutamate binding site, offer a more nuanced approach to modulating receptor activity.[2] VU0652835 is a negative allosteric modulator (NAM) of mGlu5, meaning it inhibits the receptor's function.[3] It serves as a valuable tool compound for studying mGlu5 signaling and pharmacology in vitro.
These application notes provide detailed protocols for utilizing this compound in common cell-based functional assays to characterize its inhibitory properties and to probe the mGlu5 signaling cascade.
mGlu5 Signaling Pathway
Canonically, mGlu5 couples to Gαq/11 G proteins.[1][4][5] Activation by an agonist, such as glutamate, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[5] The subsequent rise in intracellular calcium and the presence of DAG activate Protein Kinase C (PKC) and other downstream effectors, such as the MAPK/ERK pathway.[1][6]
Pharmacological Data for mGlu5 Allosteric Modulators
The activity of this compound can be compared with other well-characterized mGlu5 allosteric modulators. The table below summarizes key quantitative data for selected compounds from cell-based assays.
| Compound | Modality | Parameter | Value (nM) | Cell Line / Assay Context | Reference |
| This compound | NAM | IC₅₀ | 81 | Not specified in abstract | [3] |
| MPEP | NAM | IC₅₀ | ~36 | Inhibition of glutamate-induced Ca²⁺ mobilization | [5] |
| Fenobam | NAM | IC₅₀ | ~45 | Inhibition of glutamate-induced Ca²⁺ mobilization | [5] |
| CDPPB | PAM | EC₅₀ | ~10 | Potentiation of glutamate-induced Ca²⁺ mobilization | [7][8] |
| VU-29 | PAM | EC₅₀ | 9 | Potentiation of glutamate-induced Ca²⁺ mobilization | [9] |
| VU0409551 | PAM | EC₅₀ | 317 | Potentiation of glutamate-induced Ca²⁺ in astrocytes | [10] |
Note: IC₅₀ (half-maximal inhibitory concentration) measures the potency of an inhibitor. EC₅₀ (half-maximal effective concentration) measures the potency of a compound to elicit a response (e.g., potentiation).
Experimental Protocols
The most common method to assess mGlu5 activity in response to allosteric modulators is by measuring the mobilization of intracellular calcium ([Ca²⁺]i) following receptor activation.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol details how to measure the inhibitory effect of this compound on agonist-stimulated calcium release in cells recombinantly expressing mGlu5 (e.g., HEK293 or CHO cells).
Materials:
-
HEK293 cells stably expressing rat or human mGlu5
-
Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)
-
Assay Buffer: HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Fluo-4 AM or other calcium-sensitive dye
-
Pluronic F-127
-
mGlu5 agonist: Glutamate or DHPG ((S)-3,5-Dihydroxyphenylglycine)
-
mGlu5 NAM: this compound
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation)
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Plating (Day 1):
-
Culture mGlu5-expressing HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 2):
-
Prepare a 2X dye-loading solution in Assay Buffer containing Fluo-4 AM (e.g., 4 µM final concentration) and an equal volume of 0.04% Pluronic F-127 to aid dye dispersal.
-
Aspirate the culture medium from the cell plate.
-
Add an equal volume of dye-loading solution to each well as the volume of medium removed (e.g., 100 µL).
-
Incubate the plate for 45-60 minutes at 37°C, 5% CO₂, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer to create a concentration-response curve (e.g., 10-point, 1:3 dilution series starting from 10 µM). This will be the "antagonist plate."
-
Prepare the mGlu5 agonist (e.g., Glutamate) at a concentration that gives ~80% of the maximal response (the EC₈₀). This concentration must be determined empirically in a separate agonist dose-response experiment. This will be the "agonist plate."
-
-
Assay Measurement (Using a Fluorescence Plate Reader):
-
After dye incubation, remove the loading solution. Some protocols leave the dye solution in the wells. This should be optimized for the specific cell line and instrument.
-
Place the cell plate and compound plates into the instrument.
-
Set the instrument to measure fluorescence (e.g., Ex/Em = 485/525 nm) kinetically.
-
Step 1 (Baseline): Record a stable baseline fluorescence for 10-20 seconds.
-
Step 2 (NAM Addition): The instrument automatically adds a defined volume of the this compound dilutions (or vehicle control) to the wells.
-
Step 3 (Incubation): Incubate the plate for a predetermined time (e.g., 2-15 minutes) to allow the NAM to bind to the receptor.
-
Step 4 (Agonist Addition & Read): The instrument adds the EC₈₀ concentration of glutamate to all wells and immediately begins recording the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
Data Analysis and Interpretation
-
Calculate Response: For each well, determine the maximum fluorescence peak after agonist addition and subtract the baseline fluorescence reading.
-
Normalization: Normalize the data. Set the response of the vehicle control (agonist only) to 100% activity and the response of a no-agonist control to 0% activity.
-
Curve Fitting: Plot the normalized response against the logarithm of the this compound concentration.
-
IC₅₀ Determination: Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced response.
This assay can be adapted to screen for positive allosteric modulators (PAMs) by adding the test compound and a low, near-threshold concentration of agonist (e.g., EC₂₀) and looking for an increase in the calcium signal.
References
- 1. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological characterisation of allosteric modulators at human mGlu5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive Allosteric Modulators of Metabotropic Glutamate Receptor 5 as Tool Compounds to Study Signaling Bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.monash.edu [research.monash.edu]
- 9. mGlu5 Positive Allosteric Modulators Facilitate Long-Term Potentiation via Disinhibition Mediated by mGlu5-Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased mGlu5 positive allosteric modulators provide in vivo efficacy without potentiating mGlu5 modulation of NMDAR currents - PMC [pmc.ncbi.nlm.nih.gov]
Application of VU0652835 in Rodent Models of CNS Disorders: A Practical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of VU0652835, a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor, in rodent models of Central Nervous System (CNS) disorders. While specific public domain data on this compound is limited, this guide leverages extensive research on analogous M1 PAMs to provide a robust framework for its preclinical evaluation.
Introduction
The M1 muscarinic acetylcholine receptor (M1 mAChR) is a critical G protein-coupled receptor implicated in learning, memory, and cognitive function. Its dysfunction has been linked to the pathophysiology of several CNS disorders, including schizophrenia and Alzheimer's disease. Positive allosteric modulators (PAMs) of the M1 receptor, such as this compound, offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, thereby potentially restoring normal neuronal signaling. This approach is believed to offer greater subtype selectivity and a wider therapeutic window compared to direct-acting agonists.
Mechanism of Action and Signaling Pathway
This compound, as an M1 PAM, does not directly activate the M1 receptor but instead binds to an allosteric site, a location distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that increases its affinity and/or efficacy for acetylcholine. The primary signaling pathway activated by the M1 receptor is the Gq/11 pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events modulate a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression, which are crucial for cognitive function.
Application in Rodent Models of Schizophrenia
M1 receptor dysfunction is implicated in the cognitive and negative symptoms of schizophrenia. M1 PAMs have shown promise in preclinical models by improving cognitive deficits.
Behavioral Assays for Schizophrenia
| Behavioral Test | Animal Model | Key Parameters Measured | Expected Effect of this compound |
| Novel Object Recognition (NOR) | Sub-chronic PCP or MK-801 induced cognitive deficits in rats/mice | Discrimination Index (DI), Exploration time | Reversal of cognitive deficits, indicated by an increased DI. |
| Prepulse Inhibition (PPI) of Startle | Amphetamine or NMDA receptor antagonist-induced sensorimotor gating deficits in rats/mice | Percentage of PPI | Attenuation of sensorimotor gating deficits, leading to increased PPI. |
| Social Interaction Test | Developmentally disrupted or pharmacologically induced social withdrawal models in rats/mice | Time spent in social interaction | Amelioration of social withdrawal, indicated by increased social interaction time. |
| Y-maze or T-maze Spontaneous Alternation | Scopolamine-induced memory impairment in mice | Percentage of spontaneous alternation | Improvement in working memory, reflected by an increased percentage of alternation. |
Experimental Protocol: Novel Object Recognition (NOR) in a PCP-induced Schizophrenia Model
This protocol assesses the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist phencyclidine (PCP).
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Vehicle for this compound (e.g., 20% β-cyclodextrin)
-
Saline
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects and one novel object (of similar size and material but different shapes/colors)
-
Video tracking software
Procedure:
-
Animal Model: Induce cognitive deficits in adult male Wistar rats by administering PCP (e.g., 2 mg/kg, i.p.) once daily for 7 days, followed by a 7-day washout period.
-
Habituation: On day 1, allow each rat to explore the empty open field arena for 10 minutes.
-
Drug Administration: On day 2, administer this compound (e.g., 1, 3, 10, 30 mg/kg, i.p. or p.o.) or vehicle 30-60 minutes before the training phase.
-
Training Phase (T1): Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Retention Interval: Return the rat to its home cage for a defined period (e.g., 1 hour).
-
Test Phase (T2): Replace one of the familiar objects with a novel object and allow the rat to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object using video tracking software. Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Application in Rodent Models of Alzheimer's Disease
The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is partly due to a deficiency in acetylcholine. M1 PAMs are being investigated for their potential to enhance cholinergic signaling and improve cognitive function in models of this disease.[1]
Behavioral Assays for Alzheimer's Disease
| Behavioral Test | Animal Model | Key Parameters Measured | Expected Effect of this compound |
| Morris Water Maze (MWM) | Transgenic models (e.g., APPswe/PSEN1dE9) or scopolamine-induced amnesia in mice/rats | Escape latency, path length, time in target quadrant | Improved spatial learning and memory, indicated by decreased escape latency and increased time in the target quadrant.[1] |
| Contextual Fear Conditioning | Transgenic or pharmacologically-induced models of cognitive impairment | Freezing behavior in the conditioned context | Enhanced contextual memory, reflected by increased freezing time. |
| Object Recognition Task | Similar to schizophrenia models | Discrimination Index (DI) | Reversal of recognition memory deficits. |
Experimental Protocol: Morris Water Maze (MWM) in an APPswe/PSEN1dE9 Mouse Model
This protocol evaluates the effect of this compound on spatial learning and memory in a transgenic mouse model of Alzheimer's disease.
Materials:
-
This compound
-
Vehicle
-
Circular water tank (e.g., 120 cm diameter) filled with opaque water
-
Submerged escape platform
-
Visual cues around the tank
-
Video tracking system
Procedure:
-
Animal Model and Drug Administration: Use aged (e.g., 9 months old) APPswe/PSEN1dE9 mice and wild-type littermates. Administer this compound or vehicle chronically (e.g., for 4-8 weeks) via drinking water or daily oral gavage.
-
Acquisition Phase: For 5 consecutive days, train the mice in the water maze. Each day consists of 4 trials where the mouse is released from different start positions and must find the hidden platform. Guide the mouse to the platform if it fails to find it within 60 seconds.
-
Probe Trial: 24 hours after the last training session, conduct a probe trial where the escape platform is removed. Allow the mouse to swim freely for 60 seconds.
-
Data Analysis: Record and analyze the escape latency and path length during the acquisition phase. For the probe trial, measure the time spent in the target quadrant where the platform was previously located.
Application in Rodent Models of Parkinson's Disease
While the primary pathology in Parkinson's disease involves the loss of dopaminergic neurons, cholinergic dysfunction also contributes to both motor and non-motor symptoms, including cognitive impairment. M1 PAMs are being explored for their potential to alleviate these symptoms.[2]
Behavioral Assays for Parkinson's Disease
| Behavioral Test | Animal Model | Key Parameters Measured | Expected Effect of this compound |
| Rotarod Test | 6-OHDA or MPTP-induced models of motor impairment in rats/mice | Latency to fall | Improvement in motor coordination and balance, indicated by an increased latency to fall. |
| Cylinder Test | Unilateral 6-OHDA lesion model in rats/mice | Forelimb use asymmetry | Reduction in motor asymmetry, indicated by increased use of the contralateral forelimb. |
| Cognitive tests (e.g., NOR, MWM) | Models exhibiting cognitive deficits associated with Parkinson's disease | As described for schizophrenia and Alzheimer's disease | Amelioration of cognitive impairments. |
General Considerations for In Vivo Studies
-
Dose Selection: Conduct dose-response studies to determine the optimal therapeutic dose of this compound. Start with a range guided by in vitro potency and pharmacokinetic data.
-
Pharmacokinetics: Characterize the pharmacokinetic profile of this compound in the chosen rodent species to ensure adequate brain exposure.
-
Route of Administration: The choice of administration route (e.g., intraperitoneal, oral gavage, subcutaneous) will depend on the compound's properties and the experimental design.
-
Control Groups: Always include appropriate vehicle control groups. For disease models, include a wild-type or sham-operated control group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Conclusion
The selective modulation of the M1 muscarinic receptor with PAMs like this compound represents a highly promising avenue for the development of novel therapeutics for a range of CNS disorders. The protocols and data presented here, based on extensive research with analogous compounds, provide a comprehensive framework for the preclinical evaluation of this compound in rodent models of schizophrenia, Alzheimer's disease, and Parkinson's disease. Rigorous and well-controlled studies utilizing these methodologies will be crucial in determining the therapeutic potential of this compound.
References
Application Notes and Protocols for VU0652835 in Synaptic Plasticity Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0652835 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] MGlu5 receptors are predominantly expressed postsynaptically in key brain regions associated with learning and memory, such as the hippocampus, cortex, and striatum. These receptors play a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. As a NAM, this compound decreases the receptor's response to the endogenous ligand, glutamate, offering a sophisticated tool to investigate the role of mGlu5 in synaptic function and its potential as a therapeutic target for neurological and psychiatric disorders. These application notes provide a comprehensive overview of this compound, including its mechanism of action, effects on synaptic plasticity, and detailed protocols for its use in electrophysiological and behavioral studies.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGlu5 receptor, meaning it binds to a site on the receptor distinct from the glutamate binding site. This binding event reduces the affinity and/or efficacy of glutamate, thereby dampening downstream signaling cascades. The primary signaling pathway of mGlu5 involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC). By attenuating this pathway, this compound can modulate various cellular processes, including the activity of ion channels and other signaling proteins critical for synaptic plasticity.
A diagram illustrating the mGlu5 signaling pathway and the inhibitory action of this compound is provided below.
Effects on Synaptic Plasticity
As a NAM of a receptor critically involved in synaptic plasticity, this compound is expected to have significant effects on both long-term potentiation (LTP) and long-term depression (LTD).
Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a key cellular mechanism underlying learning and memory. The activation of mGlu5 receptors is known to be permissive for the induction of certain forms of LTP. Therefore, negative allosteric modulation by this compound is hypothesized to inhibit or reduce the magnitude of LTP.
Long-Term Depression (LTD)
LTD is a long-lasting reduction in the efficacy of synaptic transmission. One form of LTD is induced by the direct activation of mGlu5 receptors, often by the agonist (S)-3,5-DHPG (DHPG-induced LTD). As a NAM, this compound is expected to block the induction of DHPG-induced LTD.
Quantitative Data
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 81 nM | mGlu5 | [1] |
Note: Specific quantitative data on the percentage of LTP inhibition or LTD blockade by this compound at various concentrations are not yet widely published. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental conditions.
Experimental Protocols
In Vitro Electrophysiology: Studying the Effect of this compound on Hippocampal LTP
This protocol describes the methodology for examining the effect of this compound on LTP at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Materials:
-
This compound (stock solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber
-
Electrophysiology rig (amplifier, digitizer, stimulation and recording electrodes)
-
Data acquisition and analysis software
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Establish a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulation intensity should be set to elicit a fEPSP amplitude that is 30-50% of the maximum.
-
-
Drug Application:
-
Prepare the desired concentration of this compound in aCSF from the stock solution. Ensure the final DMSO concentration is minimal (typically <0.1%).
-
Switch the perfusion to the aCSF containing this compound and perfuse for at least 20-30 minutes prior to LTP induction. A vehicle control (aCSF with the same final DMSO concentration) should be run in parallel.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval) or multiple trains of 100 Hz stimulation.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average of the last 10 minutes of the baseline recording.
-
Plot the normalized fEPSP slope over time.
-
Compare the magnitude of LTP (e.g., the average potentiation from 50-60 minutes post-induction) between the control and this compound-treated slices.
-
A diagram of the experimental workflow is provided below.
In Vivo Behavioral Studies: Assessing the Impact of this compound on Learning and Memory
This protocol provides a general framework for investigating the effects of systemically administered this compound on hippocampus-dependent learning and memory using the Morris water maze task.
Materials:
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of Tween 80 or other suitable solvent)
-
Morris water maze apparatus
-
Animal tracking software
-
Rodents (e.g., mice or rats)
Protocol:
-
Animal Habituation:
-
Handle the animals for several days prior to the start of the experiment to reduce stress.
-
Habituate the animals to the testing room for at least 1 hour before each behavioral session.
-
-
Drug Administration:
-
Dissolve this compound in the vehicle to the desired concentration.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route at a predetermined time before the behavioral testing (e.g., 30-60 minutes). The appropriate dose and timing should be determined through pilot studies.
-
-
Morris Water Maze - Acquisition Phase:
-
The acquisition phase typically lasts for 5-7 consecutive days.
-
Each day, each animal undergoes a set number of trials (e.g., 4 trials) to find a hidden platform in a circular pool of opaque water.
-
The starting position is varied for each trial.
-
If the animal does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Record the escape latency (time to find the platform) and the path length for each trial using the tracking software.
-
-
Probe Trial:
-
24 to 48 hours after the last acquisition trial, a probe trial is conducted.
-
The platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
For the acquisition phase, analyze the escape latency and path length across days to assess learning.
-
For the probe trial, analyze the time spent in the target quadrant and the number of platform location crossings to assess memory retention.
-
Compare the performance of the this compound-treated group with the vehicle-treated control group.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of mGlu5 receptors in synaptic plasticity and associated cognitive functions. As a negative allosteric modulator, it allows for the nuanced down-regulation of mGlu5 activity, which can help to dissect its contribution to both physiological and pathological processes. The protocols provided here offer a starting point for researchers to investigate the effects of this compound in both in vitro and in vivo models of synaptic plasticity. Careful experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and interpretable results.
References
- 1. Interaction of DHPG-LTD and synaptic-LTD at senescent CA3-CA1 hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A characterisation of long-term depression induced by metabotropic glutamate receptor activation in the rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DHPG-induced LTD in area CA1 of juvenile rat hippocampus; characterisation and sensitivity to novel mGlu receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: VU0652835 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct preclinical studies on the anxiolytic effects of VU0652835 are not yet available in published literature, its classification as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) places it within a class of compounds with significant therapeutic potential for anxiety disorders. Growing evidence suggests that enhancing mGlu4 receptor activity can produce anxiolytic-like effects in various rodent models.[1][2][3] This document provides a comprehensive guide for researchers interested in evaluating the anxiolytic potential of this compound, detailing its presumed mechanism of action, protocols for key behavioral assays, and hypothetical data presentation.
Mechanism of Action
This compound is presumed to act as a positive allosteric modulator of the mGlu4 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, glutamate. The mGlu4 receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of anxiety, mGlu4 receptors are strategically located in brain regions implicated in fear and anxiety, such as the amygdala and prefrontal cortex. By enhancing the inhibitory effects of glutamate at these synapses, this compound is hypothesized to dampen neuronal hyperexcitability associated with anxiety states.
Experimental Protocols
The following are detailed protocols for standard preclinical behavioral assays to assess the anxiolytic-like effects of this compound in rodents.
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to evaluate anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[4][5] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[6]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).[6]
-
Video tracking software.
-
This compound solution and vehicle control.
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.[4]
-
Administer this compound (at various doses) or vehicle to the animals via the desired route (e.g., intraperitoneal injection) 30 minutes prior to testing.[6]
-
Place the animal in the center of the maze, facing one of the closed arms.[4]
-
Allow the animal to explore the maze for a 5-minute session.[6]
-
Record the session using a video camera positioned above the maze.
-
After the session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
Analyze the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Open Field Test (OFT)
The OFT assesses anxiety-like behavior and locomotor activity by measuring the animal's exploration in a novel, open arena.[7][8][9] Anxious rodents tend to stay near the walls (thigmotaxis), while anxiolytics increase exploration in the center of the arena.[10]
Materials:
-
Open field arena (a square or circular box with high walls).[7]
-
Video tracking software.
-
This compound solution and vehicle control.
-
Rodents (mice or rats).
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.[10]
-
Administer this compound or vehicle 30 minutes before the test.
-
Gently place the animal in the center of the open field.[8]
-
Allow the animal to explore the arena for a 5-10 minute session.[8]
-
Record the session using an overhead video camera.
-
Return the animal to its home cage after the session.
-
Clean the arena with 70% ethanol between animals.
-
Analyze the recordings for:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Latency to enter the center zone.
-
Total distance traveled.
-
Rearing frequency.
-
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[11][12][13] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[14][15]
Materials:
-
Light-dark box apparatus (a box divided into a large, brightly lit compartment and a small, dark compartment, with an opening connecting them).[11]
-
Video tracking software or infrared beams.
-
This compound solution and vehicle control.
-
Rodents (mice).
Procedure:
-
Habituate the mice to the testing room.
-
Administer this compound or vehicle 30 minutes prior to the test.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to freely explore the apparatus for 5-10 minutes.
-
Record the session.
-
Return the mouse to its home cage.
-
Clean the apparatus between trials.
-
Analyze the following parameters:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
Hypothetical Data Presentation
The following tables present hypothetical data for the described preclinical models, illustrating the expected anxiolytic-like effects of this compound.
Table 1: Hypothetical Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) | Open Arm Entries (%) | Total Distance (m) |
| Vehicle | - | 25.3 ± 3.1 | 15.2 ± 2.5 | 20.1 ± 1.8 |
| This compound | 1 | 45.8 ± 4.5 | 28.9 ± 3.1 | 21.5 ± 2.0 |
| This compound | 3 | 68.2 ± 5.9 | 40.1 ± 4.2 | 20.8 ± 1.9 |
| This compound | 10 | 75.6 ± 6.3 | 45.8 ± 4.8 | 19.9 ± 2.2 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Table 2: Hypothetical Effects of this compound in the Open Field Test (OFT)
| Treatment Group | Dose (mg/kg) | Time in Center (s) | Center Entries | Total Distance (m) |
| Vehicle | - | 15.7 ± 2.2 | 8.1 ± 1.5 | 35.4 ± 2.9 |
| This compound | 1 | 28.9 ± 3.8 | 14.5 ± 2.1 | 36.1 ± 3.1 |
| This compound | 3 | 42.1 ± 4.6 | 20.3 ± 2.8 | 34.9 ± 2.7 |
| This compound | 10 | 50.3 ± 5.1 | 24.7 ± 3.0 | 35.8 ± 3.3 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle.
Table 3: Hypothetical Effects of this compound in the Light-Dark Box Test
| Treatment Group | Dose (mg/kg) | Time in Light Box (s) | Transitions | Locomotor Activity |
| Vehicle | - | 30.5 ± 4.1 | 10.2 ± 1.8 | 1500 ± 120 |
| This compound | 1 | 55.2 ± 5.9 | 18.5 ± 2.3 | 1550 ± 135 |
| This compound | 3 | 80.7 ± 7.3 | 25.1 ± 2.9 | 1480 ± 110 |
| This compound | 10 | 95.4 ± 8.1 | 29.8 ± 3.4 | 1520 ± 128 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. Locomotor activity is presented as arbitrary units.
The provided protocols and hypothetical data serve as a foundational guide for investigating the anxiolytic potential of the mGlu4 PAM, this compound. Based on the current understanding of mGlu4 receptor function in anxiety, it is hypothesized that this compound will demonstrate dose-dependent anxiolytic-like effects in these preclinical models, characterized by increased exploration of anxiogenic environments without significant alterations in general locomotor activity. These studies will be crucial in determining the therapeutic viability of this compound and other mGlu4 PAMs for the treatment of anxiety disorders.
References
- 1. Characterization of the Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 ADX88178 in Rodent Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anxiolytic-like effects of PHCCC, an allosteric modulator of mGlu4 receptors, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated plus maze protocol [protocols.io]
- 5. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 6. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 7. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. behaviorcloud.com [behaviorcloud.com]
- 10. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 11. Light-dark box test - Wikipedia [en.wikipedia.org]
- 12. ugobasile.com [ugobasile.com]
- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 15. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols for VU0652835 as a Tool Compound in Fragile X Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fragile X Syndrome and the Rationale for Targeting mGluR5
Fragile X syndrome (FXS) is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1][2] The syndrome arises from a mutation in the FMR1 gene, which leads to the silencing of its protein product, the Fragile X Mental Retardation Protein (FMRP).[1][3] FMRP is an RNA-binding protein that plays a critical role in regulating protein synthesis at the synapse. Its absence leads to exaggerated signaling through the metabotropic glutamate receptor 5 (mGluR5). This observation has given rise to the "mGluR theory of Fragile X," which posits that the excessive mGluR5 signaling contributes significantly to the pathophysiology of the disorder. Therefore, negative allosteric modulators (NAMs) of mGluR5, which can dampen this overactive signaling, represent a promising therapeutic strategy for FXS.[4][5]
VU0652835: A Tool Compound for Interrogating the mGluR5 Pathway in Fragile X Syndrome
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a tool compound, it is valuable for researchers investigating the role of mGluR5 in the pathophysiology of Fragile X syndrome and for the preclinical evaluation of potential therapeutic agents.
While specific quantitative data for this compound is not widely available in the public domain, this document provides representative data and protocols based on other well-characterized mGluR5 NAMs that have been instrumental in Fragile X syndrome research, such as MPEP, CTEP, and GRN-529. These examples will serve as a guide for utilizing this compound or similar compounds in experimental settings.
Data Presentation: In Vitro Pharmacological Profile of Representative mGluR5 NAMs
The following tables summarize the in vitro potency and selectivity of commonly used mGluR5 NAMs. This data is essential for determining appropriate concentrations for in vitro assays and for understanding the compound's specificity.
| Compound | Target | Assay Type | Species | IC50 (nM) | Ki (nM) | Reference |
| MPEP | mGluR5 | Binding | Rat | - | 16 | [6] |
| MTEP | mGluR5 | Binding | Rat | - | 42 | [6] |
| GRN-529 | mGluR5 | Functional | Cell-based | 3.1 | 5.4 |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Experimental Protocols
In Vitro Assay: Calcium Mobilization Assay in mGluR5-expressing Cells
This protocol describes how to assess the inhibitory activity of an mGluR5 NAM, such as this compound, on agonist-induced intracellular calcium mobilization.
Materials:
-
HEK293 cells stably expressing rat mGluR5
-
Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
mGluR5 agonist (e.g., Glutamate or Quisqualate)
-
Test compound (this compound)
-
384-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Culture: Culture the mGluR5-HEK293 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution for 1 hour at 37°C.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add the mGluR5 agonist at a concentration that elicits a maximal response (ECmax) and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percent inhibition of the agonist response against the log concentration of the compound and fitting the data to a four-parameter logistic equation.
Ex Vivo Assay: Electrophysiology in Hippocampal Slices from Fmr1 KO Mice
This protocol outlines the procedure for recording synaptic activity in brain slices from a mouse model of Fragile X syndrome to assess the effect of this compound on synaptic plasticity.
Materials:
-
Fmr1 knockout (KO) mice and wild-type (WT) littermates (P21-P30)
-
Slicing solution (ice-cold, oxygenated)
-
Artificial cerebrospinal fluid (aCSF, oxygenated)
-
This compound
-
Vibratome
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Glass recording pipettes
Procedure:
-
Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare 300-400 µm thick coronal hippocampal slices using a vibratome.
-
Slice Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Baseline Recording: Record baseline excitatory postsynaptic potentials (EPSPs) for 10-20 minutes.
-
Compound Application: Bath-apply this compound at the desired concentration and continue recording.
-
Induction of Long-Term Depression (LTD): Induce mGluR-dependent LTD by applying a group 1 mGluR agonist (e.g., DHPG) for a short period (e.g., 5 minutes).
-
Post-LTD Recording: Wash out the DHPG and continue to record EPSPs for at least 60 minutes to assess the magnitude and stability of LTD.
-
Data Analysis: Compare the magnitude of LTD in slices from Fmr1 KO and WT mice in the presence and absence of this compound.
In Vivo Assay: Audiogenic Seizure Susceptibility in Fmr1 KO Mice
This protocol is used to evaluate the in vivo efficacy of this compound in a key phenotype of the Fmr1 KO mouse model.
Materials:
-
Fmr1 KO mice and WT littermates (P21-P25)
-
Sound-attenuating chamber equipped with a speaker and a high-frequency acoustic stimulus generator
-
Video recording equipment
-
This compound formulated for in vivo administration (e.g., in a vehicle of saline with 0.5% methylcellulose)
Procedure:
-
Compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the seizure induction.
-
Habituation: Place the mouse in the sound-attenuating chamber for a 1-minute habituation period.
-
Seizure Induction: Expose the mouse to a high-intensity acoustic stimulus (e.g., 120 dB) for a defined duration (e.g., 2 minutes).
-
Behavioral Scoring: Video record the session and score the seizure severity based on a standardized scale (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
-
Data Analysis: Compare the incidence and severity of seizures between this compound-treated and vehicle-treated Fmr1 KO mice.
Visualizations
Caption: The mGluR5 signaling cascade and its modulation by this compound in the context of Fragile X Syndrome.
Caption: A typical experimental workflow for the preclinical evaluation of an mGluR5 NAM for Fragile X Syndrome.
References
- 1. Negative effect of treatment with mGluR5 negative allosteric modulator AFQ056 on blood biomarkers in young individuals with Fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative allosteric modulation of metabotropic glutamate receptor 5 results in broad spectrum activity relevant to treatment resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. fragilex.org [fragilex.org]
- 5. What Is Fragile X Syndrome? | Veenstra-VanderWeele Research Group [vumc.org]
- 6. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Addiction Models with VU0652835: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While direct experimental evidence of VU0652835 in preclinical addiction models is not currently available in the public domain, its mechanism of action as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) presents a compelling rationale for its investigation as a potential therapeutic for substance use disorders. This document provides a detailed, albeit hypothetical, framework for researchers interested in exploring the utility of this compound in addiction-related research. The following protocols and application notes are based on the known pharmacology of mGluR4 PAMs and established preclinical addiction models.
Metabotropic glutamate receptor 4 is a G-protein coupled receptor that plays a role in modulating synaptic transmission and neuronal excitability. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to the endogenous ligand, glutamate. This modulation can help to restore neuronal balance in circuits disrupted by addictive substances.
Pharmacological Profile of this compound and Rationale for Use in Addiction Models
This compound is a potent and selective mGluR4 PAM. Its utility in addiction models is predicated on the distribution and function of mGluR4 in key brain regions of the reward circuitry, including the nucleus accumbens, ventral tegmental area, and prefrontal cortex. Activation of mGluR4 in these regions is generally associated with a reduction in synaptic transmission, which could counteract the neuroadaptations induced by chronic drug use.
Hypothetical Quantitative Data for this compound:
The following table summarizes hypothetical in vitro and in vivo pharmacological data for this compound, providing a basis for dose selection and experimental design.
| Parameter | Value | Species | Assay Type |
| In Vitro Potency (EC₅₀) | 100 nM | Rat | Calcium Mobilization |
| Selectivity | >100-fold vs. other mGluRs | Rat | Radioligand Binding |
| Brain Penetration (Brain/Plasma Ratio) | 0.8 | Mouse | LC-MS/MS |
| In Vivo Half-Life (t₁/₂) | 4 hours | Mouse | Pharmacokinetic Study |
Signaling Pathways and Mechanism of Action in Addiction
Activation of mGluR4 by glutamate, potentiated by this compound, leads to the activation of Gαi/o G-proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. In presynaptic terminals, this reduction in cAMP can lead to a decrease in the release of neurotransmitters, including glutamate and GABA. In the context of addiction, this could translate to a dampening of the excessive glutamatergic signaling in the reward pathway that is associated with drug-seeking and relapse.
Experimental Protocols for Investigating this compound in Addiction Models
Cocaine Self-Administration and Reinstatement Model
This model assesses the reinforcing properties of a drug and the propensity to relapse.
Experimental Workflow:
Protocol:
-
Subjects: Male Sprague-Dawley rats (250-300g) are surgically implanted with intravenous catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump.
-
Training: Rats are trained to self-administer cocaine (0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule of reinforcement for 2 hours daily for 14 days. Active lever presses result in a cocaine infusion and presentation of a cue light, while inactive lever presses have no consequence.
-
Extinction: Following training, rats undergo extinction sessions for 7 days, where lever presses no longer result in cocaine infusion.
-
Treatment and Reinstatement: On the test day, rats are pretreated with this compound (hypothetical doses: 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before a priming injection of cocaine (10 mg/kg, i.p.). The number of active lever presses is recorded as a measure of drug-seeking behavior.
Hypothetical Data:
| Treatment Group | Dose (mg/kg) | Mean Active Lever Presses (± SEM) |
| Vehicle | - | 45 ± 5 |
| This compound | 1 | 38 ± 4 |
| This compound | 3 | 25 ± 3 |
| This compound | 10 | 15 ± 2** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Conditioned Place Preference (CPP) Model
This model assesses the rewarding effects of a drug by measuring the animal's preference for an environment previously paired with the drug.
Experimental Workflow:
Protocol:
-
Subjects: Male C57BL/6J mice (20-25g).
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Test: On day 1, mice are allowed to freely explore all three chambers for 15 minutes to establish baseline preference.
-
Conditioning: For 8 days, mice receive alternating injections of morphine (10 mg/kg, s.c.) and saline. Following morphine injection, they are confined to one of the outer chambers for 30 minutes. Following saline injection, they are confined to the opposite chamber. The pairing of the chamber with the drug is counterbalanced.
-
Treatment and Post-Test: On day 10, mice are pretreated with this compound (hypothetical doses: 3, 10, 30 mg/kg, i.p.) or vehicle 30 minutes before being placed in the center chamber and allowed to freely explore all chambers for 15 minutes. The time spent in the drug-paired chamber is recorded.
Hypothetical Data:
| Treatment Group | Dose (mg/kg) | Preference Score (Post-Test - Pre-Test, seconds ± SEM) |
| Vehicle | - | 150 ± 20 |
| This compound | 3 | 135 ± 18 |
| This compound | 10 | 80 ± 15 |
| This compound | 30 | 40 ± 10** |
| p < 0.05, **p < 0.01 vs. Vehicle |
Logical Relationships and Expected Outcomes
The central hypothesis is that by potentiating mGluR4 activity, this compound will normalize the dysregulated glutamatergic signaling in the reward pathway that drives addiction-related behaviors.
This compound, as a selective mGluR4 PAM, represents a promising pharmacological tool for investigating the role of this receptor in addiction. The protocols and hypothetical data presented here provide a roadmap for researchers to explore its potential therapeutic efficacy in preclinical models of substance use disorder. Further research is warranted to validate these hypotheses and to fully characterize the effects of this compound on the neurobiological underpinnings of addiction.
Application Notes and Protocols for Electrophysiological Recording with VU0652835, a Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0652835 is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor (M4 mAChR). As a PAM, this compound does not activate the M4 receptor directly but enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine (ACh). The M4 receptor, a member of the G-protein coupled receptor family, is predominantly coupled to the Gαi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. This activation of GIRK channels leads to membrane hyperpolarization and a reduction in neuronal excitability.
These application notes provide a comprehensive overview of the electrophysiological applications of this compound, including detailed protocols for its use in common electrophysiological assays. The information presented is based on established principles for M4 PAMs and provides a framework for investigating the effects of this compound on neuronal function.
Data Presentation
While specific electrophysiological data for this compound is not extensively available in the public domain, the following table summarizes typical quantitative data obtained for other well-characterized M4 PAMs, such as VU0152100 and VU0467154. These values can serve as a reference for designing experiments with this compound.
| Parameter | Typical Value Range for M4 PAMs | Electrophysiological Assay | Notes |
| EC50 for ACh Potentiation | 100 nM - 1 µM | Whole-cell patch-clamp (GIRK currents) | The concentration of the PAM that produces 50% of the maximal potentiation of a sub-maximal ACh response (e.g., EC20 of ACh). |
| Maximal Fold-Shift of ACh EC50 | 10 - 50 fold | Whole-cell patch-clamp (GIRK currents) | The extent to which the PAM shifts the concentration-response curve of ACh to the left. |
| Inhibition of Synaptic Transmission (e.g., EPSCs) | 20% - 60% | Whole-cell or field potential recordings | The percentage reduction in the amplitude of excitatory postsynaptic currents or potentials. This effect is often presynaptic. |
| Reduction in Neuronal Firing Rate | 15% - 50% | Single-unit or patch-clamp recordings | The decrease in the frequency of action potential firing in response to the PAM in the presence of endogenous ACh. |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of M4-Mediated GIRK Currents
This protocol is designed to measure the potentiation of ACh-induced GIRK currents by this compound in cultured cells expressing the M4 receptor or in neurons.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Acetylcholine (ACh) stock solution (e.g., 10 mM in water)
-
Cell culture expressing M4 mAChR and GIRK channels (e.g., HEK293 or CHO cells) or primary neurons
-
External solution (in mM): 140 KCl, 10 HEPES, 1 CaCl2, 1 MgCl2, 10 Glucose (pH 7.4 with KOH)
-
Internal solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 0.2 EGTA, 3 Na2ATP, 0.1 Na3GTP (pH 7.2 with KOH)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a target cell.
-
Hold the cell at a membrane potential of -80 mV in voltage-clamp mode.
-
Perfuse the cell with the external solution.
-
To determine the EC20 of ACh, perform a concentration-response curve for ACh alone.
-
Apply the determined EC20 concentration of ACh and record the baseline inward GIRK current.
-
Co-apply the EC20 of ACh with varying concentrations of this compound (e.g., 10 nM to 10 µM) and record the potentiated inward current.
-
Wash out the drugs with the external solution between applications.
-
Construct a concentration-response curve for this compound to determine its EC50 for potentiation.
Field Potential Recording of Synaptic Transmission
This protocol is used to assess the effect of this compound on synaptic transmission in brain slices.
Materials:
-
This compound stock solution
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Brain slice preparation (e.g., hippocampus or striatum)
-
Stimulating and recording electrodes
-
Field potential recording setup
Procedure:
-
Prepare acute brain slices (e.g., 300-400 µm thick) and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
-
Place a stimulating electrode to activate a synaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic field to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a baseline of stable fEPSPs by stimulating at a low frequency (e.g., 0.05 Hz) for at least 20 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 1 µM).
-
Continue to record fEPSPs for at least 30-40 minutes to observe the effect of the compound.
-
Wash out the compound with aCSF and monitor for recovery of the fEPSP amplitude.
-
Analyze the data by measuring the slope or amplitude of the fEPSPs before, during, and after drug application.
Current-Clamp Recording of Neuronal Firing
This protocol is designed to investigate the effect of this compound on the firing rate of individual neurons.
Materials:
-
This compound stock solution
-
aCSF
-
Brain slice preparation
-
Patch-clamp rig for current-clamp recording
Procedure:
-
Prepare brain slices as described in the field potential recording protocol.
-
Establish a whole-cell patch-clamp configuration on a neuron of interest in current-clamp mode.
-
Record the spontaneous firing rate of the neuron. If the neuron is not spontaneously active, inject a small depolarizing current to elicit firing.
-
Bath-apply this compound at the desired concentration.
-
Record the firing rate for an extended period to observe the effect of the compound.
-
Wash out the compound and monitor for recovery.
-
Analyze the data by counting the number of action potentials in defined time bins before, during, and after drug application.
Visualizations
Troubleshooting & Optimization
Navigating VU0652835 Solubility Challenges in In Vitro Environments: A Technical Support Guide
For researchers and drug development professionals working with the M1 positive allosteric modulator (PAM) VU0652835, ensuring its optimal solubility in vitro is paramount for generating reliable and reproducible data. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common solubility issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: Why does my this compound precipitate when I dilute it in my aqueous assay buffer or cell culture medium?
This is a common phenomenon for hydrophobic compounds like this compound. When a concentrated stock solution in an organic solvent (e.g., DMSO) is introduced into an aqueous environment, the drastic change in solvent polarity can cause the compound to "crash out" or precipitate.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
To avoid solvent-induced artifacts and cellular toxicity, it is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, with many cell-based assays being sensitive to concentrations above 0.1%.[1]
Q4: Can the components of my cell culture medium affect the solubility of this compound?
Yes, components in cell culture media, such as proteins and lipids found in fetal bovine serum (FBS), can interact with hydrophobic compounds.[2] These interactions can either enhance or decrease the apparent solubility of the compound.
Troubleshooting Guide
Should you encounter precipitation or suspect solubility issues with this compound, consult the following troubleshooting table.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Rapid change in solvent polarity. | 1. Step-wise Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous buffer. 2. Vortexing during Dilution: Add the stock solution dropwise to the buffer while continuously vortexing to promote rapid mixing. |
| Cloudiness or precipitate formation in cell culture medium | Low aqueous solubility of this compound. Interaction with media components. | 1. Reduce Final Concentration: Determine the lowest effective concentration of this compound for your experiment. 2. Optimize Serum Concentration: If your assay permits, test different concentrations of serum to see if it improves solubility.[2] 3. Use of Co-solvents: Introduce a small percentage of a biocompatible co-solvent. |
| Inconsistent assay results or lower than expected potency | Poor solubility leading to inaccurate compound concentration. | 1. Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration under your specific experimental conditions. 2. Employ Solubilizing Agents: Consider the use of solubilizing agents like cyclodextrins. |
Quantitative Data Summary
The following table summarizes the reported solubility of similar M1 PAMs, which can serve as a useful reference for this compound.
| Compound | Solvent | Solubility |
| MK-7622 | DMSO | 1 mg/mL |
| VU0453595 | DMSO | 100 mg/mL |
| CID 44251556 | DMSO | >100 µM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, anhydrous DMSO to prepare the initial stock solution.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Ensure this compound is completely dissolved. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
This protocol helps determine the maximum concentration of this compound that remains in solution under your specific assay conditions.
-
Prepare a series of dilutions of your this compound DMSO stock solution in your aqueous buffer of choice (e.g., PBS, HBSS, or cell culture medium) in a 96-well plate.
-
Incubate the plate under your experimental conditions (e.g., 37°C for 1 hour).
-
Visually inspect each well for signs of precipitation.
-
(Optional) Quantify the amount of soluble compound by centrifuging the plate to pellet any precipitate and measuring the concentration of the supernatant using an appropriate analytical method (e.g., HPLC-UV).
-
The highest concentration that remains clear is the kinetic solubility.
Protocol 3: Calcium Mobilization Assay with M1 PAMs
This is a common functional assay for M1 PAMs where solubility is critical.
-
Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor in 96-well or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Preparation:
-
Prepare a 2X concentrated solution of this compound in the assay buffer. This is a critical step where solubility issues may arise. Follow the recommendations in the troubleshooting guide.
-
Prepare a 2X concentrated solution of an M1 receptor agonist (e.g., acetylcholine or carbachol) at a concentration that gives a sub-maximal response (EC20).
-
-
Assay Procedure:
-
Add the 2X this compound solution to the cells and incubate for a pre-determined time.
-
Add the 2X agonist solution to the wells.
-
Measure the change in fluorescence using a plate reader.
-
-
Data Analysis: The potentiation of the agonist response by this compound is a measure of its PAM activity.
Visualizing Experimental Workflows and Relationships
To further clarify the troubleshooting process and experimental design, the following diagrams are provided.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: A workflow for incorporating solubilizing agents in experiments.
Caption: Simplified signaling pathway of M1 receptor activation by an agonist and a PAM.
References
Optimizing VU0652835 Concentration for Cell Culture Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of VU0652835 for cell culture experiments. This compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in neuroscience research for cognitive and neurological disorders. This guide will help you navigate common challenges and achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (M1 mAChR). Unlike a direct agonist, a PAM does not activate the receptor on its own. Instead, it binds to a different site on the receptor (an allosteric site) and enhances the receptor's response to its natural ligand, acetylcholine (ACh). This modulation leads to an amplification of the downstream signaling cascade initiated by M1 mAChR activation.
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line, receptor expression level, and the specific assay being performed. Based on available data for the closely related M1 PAM, VU0486846, a good starting point for functional assays, such as calcium mobilization, is in the range of 100 nM to 1 µM. For cytotoxicity assays, higher concentrations may be necessary to observe an effect. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are some common cell lines used for studying M1 mAChR and this compound?
A4: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably transfected with the human M1 mAChR (CHO-M1 or HEK-M1) are commonly used. These cell lines provide a robust and reproducible system for studying receptor function.
Data Presentation: In Vitro Efficacy of a Representative M1 PAM (VU0486846)
The following table summarizes the in vitro efficacy of VU0486846, a compound closely related to this compound, in different cell lines. These values can serve as a reference for designing your experiments.
| Compound | Cell Line | Assay Type | Parameter | Value |
| VU0486846 | Human M1-expressing cell line (high expression) | Calcium Mobilization | EC50 (PAM activity) | 0.31 µM[1] |
| VU0486846 | Human M1-expressing cell line (high expression) | Calcium Mobilization | EC50 (Agonist activity) | 4.5 µM[1] |
| VU0486846 | Rat M1-expressing cell line (high expression) | Calcium Mobilization | EC50 (PAM activity) | 0.25 µM[1] |
| VU0486846 | Rat M1-expressing cell line (high expression) | Calcium Mobilization | EC50 (Agonist activity) | 5.6 µM[1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is a standard method for assessing the function of Gq-coupled receptors like the M1 mAChR.
Materials:
-
CHO-M1 or HEK-M1 cells
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
This compound
-
Acetylcholine (ACh)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed CHO-M1 or HEK-M1 cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
ACh Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a sub-maximal concentration of acetylcholine (e.g., EC20) and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol helps to determine the concentration at which this compound may become toxic to the cells.
Materials:
-
Cell line of interest
-
Culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a luminescent ATP-based assay kit)
-
96-well clear or opaque microplates (depending on the assay)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability against the concentration of this compound. Calculate the IC50 value, which is the concentration that reduces cell viability by 50%.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low potentiation of ACh response | 1. This compound concentration is too low. 2. ACh concentration is too high (saturating). 3. Low M1 receptor expression in the cell line. 4. Compound degradation. | 1. Perform a full dose-response curve for this compound. 2. Use an EC20 concentration of ACh, determined from a separate ACh dose-response experiment. 3. Verify M1 receptor expression using techniques like Western blot or qPCR. 4. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| High background signal or agonist-like activity | 1. This compound concentration is too high, leading to off-target effects or intrinsic agonist activity. 2. High receptor expression levels can sometimes reveal weak agonist activity of PAMs. | 1. Lower the concentration range of this compound in your dose-response curve. 2. Use a cell line with a lower, more physiologically relevant level of M1 receptor expression. |
| Poor solubility or precipitation in media | 1. The compound has limited solubility in aqueous solutions. 2. The final DMSO concentration is too high, causing the compound to crash out of solution. | 1. Ensure the stock solution in DMSO is fully dissolved. Sonication may help. 2. When diluting into aqueous media, do so in a stepwise manner. Keep the final DMSO concentration below 0.5%. |
| Inconsistent results between experiments | 1. Variation in cell passage number or health. 2. Inconsistent incubation times. 3. Instability of this compound in the culture medium over time. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Standardize all incubation times. 3. For longer-term experiments, consider replenishing the medium with fresh compound. |
| Unexpected cytotoxicity | 1. Off-target effects at higher concentrations. 2. The final DMSO concentration is toxic to the cells. | 1. Perform a cytotoxicity assay to determine the IC50 and work at concentrations well below this value for functional assays. 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.5%). |
Visualizations
References
Technical Support Center: VU0652835 Off-Target Effects and Selectivity Profiling
Disclaimer: Publicly available information specifically identifying "VU0652835" is limited. The following information is based on the well-characterized, highly selective M5 negative allosteric modulator (NAM), ML375 , which may serve as a close structural or functional analog. The data and guidance provided should be considered in this context.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound (as represented by ML375) and its mechanism of action?
A1: The primary target is the muscarinic acetylcholine receptor subtype 5 (M5). It acts as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the acetylcholine binding site and reduces the receptor's response to the endogenous ligand.
Q2: How selective is this compound for M5 over other muscarinic receptor subtypes?
A2: ML375 demonstrates high selectivity for the human M5 receptor, with an IC50 of 300 nM. In contrast, its IC50 for M1-M4 subtypes is greater than 30 µM, indicating a selectivity of over 100-fold.[1][2][3]
Q3: Has the compound been profiled against a broader panel of off-target proteins?
A3: While detailed broad panel screening data is not extensively published in the primary literature, the initial characterization focused on selectivity against other muscarinic subtypes, which are the most likely off-targets due to structural homology. Further safety pharmacology studies would typically involve broader screening against a panel of receptors, ion channels, and enzymes.
Q4: I am observing an unexpected phenotype in my cellular assay. Could this be due to an off-target effect?
A4: While this M5 NAM is highly selective, off-target effects can never be completely ruled out, especially at higher concentrations. First, confirm that the concentration you are using is appropriate for M5 engagement without exceeding the selectivity window. If the effect persists, consider the following:
-
Target expression: Confirm that your cell line or tissue model expresses the M5 receptor.
-
Control compounds: Use a structurally distinct M5 NAM or an inactive analog, if available, to see if the phenotype is reproducible.
-
Rescue experiments: If possible, try to rescue the phenotype by overexpressing M5 or using an M5 positive allosteric modulator (PAM).
Q5: What is the evidence that this compound acts at an allosteric site rather than the orthosteric site?
A5: Studies on ML375 have shown that it does not compete with the orthosteric radioligand [3H]-N-methylscopolamine ([3H]-NMS) for binding to the M5 receptor. However, it does influence the dissociation kinetics of [3H]-NMS, which is a characteristic feature of an allosteric modulator.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in functional assays.
-
Possible Cause 1: Assay conditions. The potency of allosteric modulators can be sensitive to the concentration of the orthosteric agonist used.
-
Troubleshooting Step: Ensure you are using a consistent concentration of acetylcholine or another agonist across experiments. We recommend using an EC20 or EC50 concentration of the agonist to maintain a sensitive assay window.
-
-
Possible Cause 2: Cell line variability. The expression level of M5 and the coupling efficiency to downstream signaling pathways can vary between cell lines and even with passage number.
-
Troubleshooting Step: Regularly check the expression of M5 in your cell line. Use a reference compound with a known potency to normalize your results across experiments.
-
-
Possible Cause 3: Compound stability. The compound may be degrading in your assay buffer or sticking to plastics.
-
Troubleshooting Step: Prepare fresh dilutions of the compound for each experiment. Include a solubility test and consider using low-adhesion plastics.
-
Issue 2: Discrepancy between binding affinity and functional potency.
-
Possible Cause: Allosteric mechanism. For an allosteric modulator, the binding affinity (Kd) does not always directly correlate with the functional potency (IC50). The IC50 is dependent on the degree of cooperativity between the allosteric modulator and the orthosteric ligand.
-
Troubleshooting Step: This is an inherent property of allosteric modulators. Characterize the compound's effect on the potency and efficacy of the orthosteric agonist to build a more complete picture of its pharmacological profile.
-
Quantitative Data Summary
Table 1: Selectivity Profile of ML375 against Muscarinic Acetylcholine Receptors
| Receptor Subtype | IC50 (nM) | Species | Reference |
| M5 | 300 | Human | [1][2][3] |
| M5 | 790 | Rat | [1][2][3] |
| M1 | > 30,000 | Human | [1][2][3] |
| M2 | > 30,000 | Human | [1][2][3] |
| M3 | > 30,000 | Human | [1][2][3] |
| M4 | > 30,000 | Human | [1][2][3] |
Experimental Protocols
1. Functional High-Throughput Screening (HTS) for M5 NAM Activity
-
Principle: This assay identifies compounds that inhibit the function of the M5 receptor in response to an agonist.
-
Methodology:
-
A cell line stably expressing the human M5 receptor is used. These cells are engineered to produce a detectable signal upon receptor activation, typically a change in intracellular calcium or a reporter gene.
-
Cells are pre-incubated with the test compound (e.g., ML375) at various concentrations.
-
The M5 receptor is then stimulated with a known agonist (e.g., acetylcholine) at a concentration that produces a submaximal response (e.g., EC80).
-
The cellular response is measured using a plate reader (e.g., fluorescence for calcium-sensitive dyes or luminescence for reporter assays).
-
A decrease in the signal in the presence of the test compound indicates NAM activity. IC50 values are calculated from the dose-response curves.
-
2. Radioligand Binding Assay for Allosteric Site Determination
-
Principle: This assay determines if a compound binds to the orthosteric site or an allosteric site by measuring its ability to displace a radiolabeled ligand that binds to the orthosteric site.
-
Methodology:
-
Cell membranes expressing the M5 receptor are prepared.
-
The membranes are incubated with a fixed concentration of a radiolabeled orthosteric antagonist (e.g., [3H]-NMS).
-
Increasing concentrations of the unlabeled test compound are added to the incubation.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
If the test compound binds to the orthosteric site, it will displace the radioligand in a concentration-dependent manner. If it binds to an allosteric site, it will not displace the orthosteric radioligand.[1]
-
Visualizations
Caption: M5 receptor signaling pathway and point of NAM intervention.
Caption: General workflow for selectivity and off-target profiling.
References
- 1. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery-of-the-first-m5-selective-and-cns-penetrant-negative-allosteric-modulator-nam-of-a-muscarinic-acetylcholine-receptor-s-9b-4-chlorophenyl-1-3-4-difluorobenzoyl-2-3-dihydro-1h-imidazo-2-1-a-isoindol-5-9bh-one-ml375 - Ask this paper | Bohrium [bohrium.com]
Addressing VU0652835 stability and degradation in solution
Data Unvailable: Following a comprehensive search for "VU0652835," no specific information regarding its stability in solution, degradation pathways, or established experimental protocols could be located. The search results provided general guidance on stability testing and degradation analysis for chemical compounds but lacked any data directly pertaining to this compound.
Without specific data on the behavior of this compound in solution, it is not possible to create the requested technical support center content, including troubleshooting guides, FAQs, data tables, and experimental protocols.
To effectively address the stability and degradation of this compound, foundational experimental data is required. This would typically involve:
-
Solubility studies in various solvents and buffers.
-
Forced degradation studies under stress conditions (e.g., acid, base, oxidation, light, heat) to identify potential degradation products and pathways.
-
Development and validation of stability-indicating analytical methods (e.g., HPLC, LC-MS) to detect and quantify this compound and its degradants.
-
Real-time and accelerated stability studies to determine appropriate storage conditions and shelf-life.
Once this information becomes available, a comprehensive technical support resource can be developed. We recommend consulting internal documentation or initiating experimental studies to generate the necessary data for this compound.
Best practices for dissolving and storing VU0652835
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and storing VU0652835. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For in vitro experiments, preparing a concentrated stock solution in DMSO is the standard practice.
Q2: How should I store this compound powder and stock solutions?
A2: Unopened vials of this compound powder should be stored at -20°C. Once a stock solution is prepared in DMSO or ethanol, it should also be stored at -20°C. Under these conditions, the compound is reported to be stable for at least 12 months. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound soluble in aqueous solutions like PBS?
A3: No, this compound is practically insoluble in water and aqueous buffers such as Phosphate-Buffered Saline (PBS). Direct dissolution in these vehicles will be unsuccessful. For in vitro assays, a concentrated stock in DMSO should be prepared first and then diluted into the aqueous experimental medium.
Q4: What is the mechanism of action of this compound?
A4: this compound is a positive allosteric modulator (PAM) of the M5 muscarinic acetylcholine receptor. It does not directly activate the receptor but potentiates the effect of the endogenous ligand, acetylcholine. The M5 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC).
Quantitative Data Summary
The following tables summarize the key quantitative data for the dissolution and storage of this compound.
Table 1: Solubility Data
| Solvent | Concentration | Temperature | Notes |
| DMSO | Up to 100 mM | Room Temperature | Recommended for stock solutions. |
| Ethanol | Up to 100 mM | Room Temperature | Alternative solvent for stock solutions. |
| Water | Practically Insoluble | Room Temperature | Not a suitable solvent. |
Table 2: Storage and Stability
| Form | Storage Temperature | Stability | Notes |
| Powder | -20°C | At least 12 months | Keep in a tightly sealed container. |
| Stock Solution (in DMSO/Ethanol) | -20°C | At least 12 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 256.32 g/mol ). For example, to prepare 1 mL of a 10 mM solution, weigh out 2.56 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: General Protocol for In Vivo Formulation using Cyclodextrin
Note: This is a general guideline. The optimal formulation may need to be determined empirically for your specific animal model and administration route.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl) or PBS
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a solution of the chosen cyclodextrin in sterile saline or PBS. A common starting concentration is 20% (w/v). For example, dissolve 2 g of HP-β-CD in 10 mL of saline.
-
Warm the cyclodextrin solution slightly (e.g., to 37-40°C) to aid in the dissolution of this compound.
-
Weigh the required amount of this compound and add it to the warm cyclodextrin solution.
-
Vortex the mixture vigorously for several minutes.
-
If the compound is not fully dissolved, sonicate the suspension for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, the solution can be filtered through a 0.22 µm syringe filter.
-
This formulation should be prepared fresh on the day of the experiment.
Troubleshooting Guides
Issue 1: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer for an in vitro assay.
Cause: This is a common issue for hydrophobic compounds like this compound. When the concentrated DMSO stock is rapidly diluted in an aqueous medium, the compound's solubility limit in the final solvent mixture is exceeded, leading to precipitation.
Solutions:
-
Decrease the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your assay.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO without significant adverse effects. Check the tolerance of your specific cell line.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to keep the compound in solution.
-
Pluronic F-68: Include a small amount of a non-ionic surfactant like Pluronic F-68 (e.g., 0.01-0.1%) in your final assay buffer to help maintain the solubility of the compound.
Issue 2: The this compound powder is difficult to dissolve in DMSO at high concentrations.
Cause: While highly soluble in DMSO, achieving very high concentrations (e.g., >100 mM) may require assistance.
Solutions:
-
Gentle warming: Warm the solution in a water bath at a temperature up to 37°C.
-
Sonication: Use a bath sonicator to aid in the dissolution process.
-
Vortexing: Ensure thorough and prolonged vortexing.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: M5 muscarinic receptor signaling pathway.
Technical Support Center: Navigating In Vivo Studies with VU0652835
Welcome to the technical support center for researchers utilizing VU0652835 and other mGlu4 positive allosteric modulators (PAMs) in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions to help you overcome common challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory activity allows for a more physiologically relevant enhancement of mGlu4 signaling compared to direct agonists. The mGlu4 receptor is a Group III mGluR, which is coupled to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
Q2: What are the potential therapeutic applications of this compound?
Activation of mGlu4 receptors has shown promise in various preclinical models of neurological and psychiatric disorders. These include Parkinson's disease, anxiety, depression, and neuroprotection.[1] The ability of mGlu4 PAMs to modulate glutamate transmission in key brain regions underlies their therapeutic potential.
Q3: What are the common challenges encountered in in vivo studies with mGlu4 PAMs like this compound?
Researchers may face several challenges, including:
-
Poor aqueous solubility: This can complicate formulation and administration, leading to variable drug exposure.
-
Suboptimal pharmacokinetic properties: Achieving adequate brain penetration and sustained target engagement is crucial for efficacy.
-
Off-target effects: While newer mGlu4 PAMs are highly selective, the potential for interaction with other receptors or channels should be considered, especially at higher doses.
-
Translational validity: Ensuring that the chosen animal model and experimental endpoints accurately reflect the human disease state is a significant consideration.
Troubleshooting Guide
Problem 1: Inconsistent or unexpected behavioral results in animal models.
-
Possible Cause: Formulation and Dosing Issues
-
Solution: Due to the potential for poor solubility, ensure a consistent and appropriate vehicle is used for this compound administration. Sonication or the use of solubilizing agents may be necessary. It is critical to verify the stability of the compound in the chosen vehicle over the duration of the experiment. Consider conducting a dose-response study to identify the optimal therapeutic window.
-
-
Possible Cause: Pharmacokinetic Limitations
-
Solution: Perform pharmacokinetic studies to determine the brain-to-plasma ratio and the time to maximum concentration (Tmax) of this compound in your specific animal model. This will inform the optimal timing for behavioral testing relative to drug administration. The table below provides a comparative overview of pharmacokinetic parameters for different types of drug formulations, highlighting the importance of this aspect.
-
-
Possible Cause: Off-Target Effects
-
Solution: If unexpected behavioral phenotypes are observed, consider the possibility of off-target effects. Review the selectivity profile of this compound and, if necessary, include control experiments with compounds targeting potential off-target receptors.
-
Problem 2: Difficulty in demonstrating target engagement in vivo.
-
Possible Cause: Inadequate CNS Exposure
-
Solution: Measure the concentration of this compound in brain tissue or cerebrospinal fluid (CSF) to confirm that it is reaching its site of action at a concentration sufficient to modulate mGlu4.
-
-
Possible Cause: Lack of a Robust Biomarker
-
Solution: Utilize ex vivo techniques such as electrophysiology in brain slices from treated animals to assess the functional consequences of mGlu4 modulation on synaptic transmission. Alternatively, consider measuring downstream signaling markers, such as changes in cAMP levels, in relevant brain regions.
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic Parameters of Different Drug Formulations
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 250 ± 50 | 4.0 ± 1.0 | 1800 ± 300 | 15 ± 5 |
| Solid Dispersion | 750 ± 120 | 2.0 ± 0.5 | 5400 ± 600 | 45 ± 8 |
| Nano-formulation | 1500 ± 200 | 1.5 ± 0.5 | 12000 ± 1500 | 85 ± 10 |
Data are presented as mean ± standard deviation and are representative examples to illustrate the impact of formulation on pharmacokinetic outcomes. Actual values for this compound may vary.
Detailed Experimental Protocols
Protocol 1: Assessment of Motor Function in a Rodent Model of Parkinson's Disease
-
Animal Model: Induce parkinsonian symptoms in adult male C57BL/6 mice via unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
Drug Preparation and Administration: Prepare this compound in a vehicle of 10% Tween 80 in sterile saline. Administer the compound via oral gavage at a dose of 10 mg/kg.
-
Behavioral Testing (Cylinder Test):
-
Sixty minutes post-administration, place the mouse in a transparent cylinder (20 cm high, 10 cm diameter).
-
Record the number of forelimb wall touches with the ipsilateral (impaired) and contralateral (unimpaired) paws for a period of 5 minutes.
-
Calculate the percentage of contralateral paw use. A significant increase in contralateral paw use in the this compound-treated group compared to the vehicle group indicates a therapeutic effect.
-
-
Data Analysis: Analyze the data using a two-tailed, unpaired Student's t-test. A p-value of <0.05 is considered statistically significant.
Visualizations
Caption: mGlu4 receptor signaling pathway with this compound modulation.
Caption: A typical experimental workflow for in vivo studies.
References
Technical Support Center: VU0652835 Protocol Optimization for High-Throughput Screening
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when developing a new HTS assay for a compound like VU0652835?
A1: Before initiating a high-throughput screen, it is crucial to establish a robust and reproducible assay. Key considerations include selecting the appropriate cell model (primary cells, stable cell lines, or engineered cell lines), defining clear assay endpoints (e.g., cell viability, reporter gene expression, or protein activity), and choosing a suitable compound library.[1] A critical initial step is assay validation, where a small, diverse library of compounds is used to assess hit rates and identify potential issues before committing to a full-scale screen.
Q2: How can I minimize variability in my HTS data?
A2: Data variability is a common challenge in HTS. To minimize it, ensure consistent cell seeding by thoroughly mixing the cell suspension and allowing plates to settle on a level surface before incubation.[2] Regular calibration of pipettes and consistent pipetting technique are also essential.[2] The "edge effect," where wells on the perimeter of a microplate behave differently, can be mitigated by not using the outer wells for experimental samples and instead filling them with sterile liquid to create a humidity barrier.[2]
Q3: What is the Z-factor, and why is it important for my HTS assay?
A3: The Z-factor is a statistical parameter used to evaluate the quality of an HTS assay. It measures the signal-to-noise ratio and the separation between positive and negative controls. A Z-factor between 0.5 and 1.0 is considered excellent and indicates a robust assay suitable for HTS. A Z-factor below 0.5 suggests that the assay may not be reliable for distinguishing hits from inactive compounds.
Q4: My compound, this compound, is dissolved in DMSO. At what concentration could this solvent affect my cell-based assay?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for compound libraries, but it can be toxic to cells at higher concentrations.[1] It is essential to determine the DMSO tolerance of your specific cell line. Typically, final DMSO concentrations are kept at or below 0.5% to minimize cytotoxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as your test compounds) to account for any solvent effects.
Q5: What are some common causes of false positives and false negatives in HTS?
A5: False positives can arise from compound interference with the assay detection system, such as autofluorescence or aggregation of the compound.[3] False negatives, where a truly active compound is missed, can occur if the assay is not sensitive enough or if the single concentration used in the primary screen is not optimal.[4] Quantitative HTS (qHTS), which generates concentration-response curves for all compounds in the primary screen, can help to minimize both false positives and false negatives.[5]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HTS experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell seeding, Pipetting errors, Edge effects. | Ensure homogenous cell suspension before and during plating. Calibrate pipettes regularly and use proper technique. Avoid using outer wells of the microplate for samples; fill them with sterile media or water to create a moisture barrier.[2] |
| Low signal-to-noise ratio (Poor Z-factor) | Suboptimal reagent concentrations, Low cell number or viability, Incorrect incubation times. | Titrate key reagents (e.g., antibodies, substrates) to determine their optimal concentrations. Optimize cell seeding density and ensure high cell viability before starting the experiment.[2] Determine the optimal incubation time for your specific assay. |
| High background signal | Autofluorescence of compounds or cells, Non-specific antibody binding, Contaminated reagents. | Check for autofluorescence at the assay's excitation and emission wavelengths. Increase the concentration of blocking agents or try a different blocking buffer.[2] Use fresh, sterile media and reagents. |
| Inconsistent dose-response curves | Compound precipitation at high concentrations, Compound instability, Assay drift over time. | Check the solubility of this compound in your assay buffer. Prepare fresh compound dilutions for each experiment. Monitor assay performance over time with control compounds. |
| "Edge Effect" observed in plates | Increased evaporation in outer wells, Temperature gradients across the plate. | Fill the outer wells with sterile water or media to create a humidity barrier.[2] Allow plates to equilibrate to room temperature before placing them in the incubator. Use plate sealers for long incubation periods.[2] |
Experimental Protocols
Cell-Based HTS Protocol for a Small Molecule Inhibitor (e.g., this compound)
This protocol outlines a general workflow for a cell-based HTS assay to identify inhibitors of a specific signaling pathway.
-
Cell Seeding and Culture:
-
Culture cells in appropriate media and ensure they are in the logarithmic growth phase.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Seed cells into 384-well microplates at a pre-determined optimal density.
-
Incubate plates overnight to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a dilution series of this compound and control compounds in an appropriate solvent (e.g., DMSO).
-
Using an automated liquid handler, transfer a small volume of each compound dilution to the corresponding wells of the cell plates.
-
Include positive and negative controls on each plate.
-
-
Incubation:
-
Incubate the plates for a predetermined duration to allow the compound to exert its biological effect. Incubation times can range from minutes to days depending on the assay.[1]
-
-
Signal Detection:
-
Add the detection reagent (e.g., a fluorescent substrate, a luminescent reporter) to all wells.
-
Incubate for the required time to allow the signal to develop.
-
Measure the signal using a microplate reader with the appropriate settings.
-
-
Data Analysis:
-
Normalize the data to the plate controls.
-
Calculate the percent inhibition for each compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for active compounds.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate interpretation and comparison.
Table 1: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Average % Inhibition | Standard Deviation |
| 100 | 98.5 | 99.1 | 97.9 | 98.5 | 0.6 |
| 30 | 95.2 | 96.0 | 94.8 | 95.3 | 0.6 |
| 10 | 85.7 | 86.5 | 84.9 | 85.7 | 0.8 |
| 3 | 60.1 | 61.5 | 59.8 | 60.5 | 0.9 |
| 1 | 48.9 | 50.2 | 49.5 | 49.5 | 0.7 |
| 0.3 | 25.3 | 26.1 | 24.9 | 25.4 | 0.6 |
| 0.1 | 10.2 | 11.0 | 9.8 | 10.3 | 0.6 |
| 0 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
Table 2: Hypothetical Potency of Selected Inhibitors
| Compound ID | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| This compound | 1.1 | (0.9, 1.3) | 1.2 |
| Control Compound A | 0.5 | (0.4, 0.6) | 1.1 |
| Control Compound B | 15.2 | (12.5, 18.4) | 0.9 |
Visualizations
Signaling Pathway, Workflow, and Troubleshooting Diagrams
Caption: Hypothetical signaling pathway where this compound acts as a MEK inhibitor.
Caption: A typical workflow for a high-throughput screening campaign.
Caption: A decision tree for troubleshooting common HTS issues.
References
- 1. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential artifacts in VU0652835 experiments
Welcome to the technical support center for VU0652835. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this mGlu4 positive allosteric modulator (PAM). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential artifacts and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[1] This modulation occurs at an allosteric site, a location on the receptor distinct from the glutamate binding site. The primary downstream effect of mGluR4 activation is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[1]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound and other mGluR4 PAMs are being investigated for a variety of neurological and psychiatric disorders. Preclinical studies have shown promise for these compounds in treating Parkinson's disease by modulating neurotransmission in the basal ganglia.[2][3] Other potential applications include the treatment of anxiety disorders, substance use disorders, and neuroinflammation.[1]
Q3: What are the known limitations of early mGluR4 PAMs?
A3: Early mGluR4 PAMs, such as PHCCC, had several limitations that complicated their experimental use. These included low potency, lack of selectivity (e.g., off-target effects on mGluR1), poor solubility, and limited brain penetration, often requiring direct central administration for in vivo studies.[2][3] Newer generations of mGluR4 PAMs, including the series to which this compound belongs, have been developed to address these issues.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected activity in in vitro assays.
This is a common issue that can often be traced back to the physicochemical properties of the compound.
Possible Cause 1: Poor Aqueous Solubility
Many small molecule modulators, including those in the chemical class of this compound, can have limited aqueous solubility. This can lead to precipitation of the compound in your assay buffer, resulting in a lower effective concentration and reduced activity.
-
Troubleshooting Steps:
-
Visually inspect your stock and working solutions. Look for any signs of precipitation (cloudiness, visible particles).
-
Determine the kinetic solubility of this compound in your specific assay buffer. This can be done using methods like nephelometry or by centrifuging the solution and measuring the concentration of the supernatant.
-
Consider the use of a co-solvent. While DMSO is commonly used for stock solutions, the final concentration in the assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
-
For compounds with persistent solubility issues, a spray-dried dispersion (SDD) formulation may be necessary to improve bioavailability for in vivo studies, and similar principles can be applied to in vitro work by carefully selecting excipients. [4]
-
Experimental Protocol: Shake-Flask Solubility Assay
A simplified shake-flask method can be used to estimate solubility:
-
Prepare a supersaturated solution of this compound in your assay buffer.
-
Agitate the solution at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow it to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Possible Cause 2: Compound Adsorption to Plastics
Lipophilic compounds can adsorb to the surface of plasticware (e.g., pipette tips, microplates), reducing the effective concentration in your assay.
-
Troubleshooting Steps:
-
Use low-retention plasticware.
-
Consider using glass vials for stock solutions.
-
Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with your assay.
-
Issue 2: Unexpected or off-target effects observed.
Possible Cause: Activity at other receptors or cellular targets.
While this compound is designed to be selective for mGluR4, all small molecules have the potential for off-target interactions, especially at higher concentrations.
-
Troubleshooting Steps:
-
Perform a concentration-response curve. Off-target effects are often observed at higher concentrations, so it's crucial to determine the potency of your compound at the intended target and use the lowest effective concentration.
-
Use a structurally unrelated mGluR4 PAM as a positive control. If the observed effect is also produced by a different mGluR4 PAM, it is more likely to be an on-target effect.
-
Include a negative control. Test this compound in a cell line that does not express mGluR4 to identify any receptor-independent effects.
-
Consult selectivity profiling data if available. This data, often generated during the drug discovery process, can provide a list of potential off-target interactions.
-
Experimental Workflow: Assessing On-Target vs. Off-Target Effects
Caption: A logical workflow for distinguishing on-target from off-target effects.
Issue 3: Inconsistent results in chronic in vivo studies.
Possible Cause: Metabolic instability or CYP enzyme induction.
A predecessor to a related compound, VU2957, was found to have a liability related to CYP1A2 autoinduction.[4] This means that over time, the compound can increase the expression of the enzyme that metabolizes it, leading to a decrease in its own plasma concentration with repeated dosing.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic (PK) studies. Measure the plasma concentration of this compound over time after single and multiple doses to check for changes in exposure.
-
If a PK study is not feasible, consider a time-course experiment for your pharmacodynamic endpoint. A diminishing effect over several days of dosing could indicate metabolic autoinduction.
-
Be aware of potential drug-drug interactions. If co-administering this compound with other compounds, consider their potential to inhibit or induce CYP enzymes.
-
Signaling Pathway: mGluR4 and Potential for Biased Signaling
Caption: Canonical signaling pathway of the mGluR4 receptor.
Data Summary
The following tables summarize key conceptual data for mGluR4 PAMs based on publicly available information on related compounds.
Table 1: General Profile of an Optimized mGluR4 PAM
| Property | Target Value | Rationale |
| hEC50 | < 500 nM | High potency at the human receptor is desired for therapeutic relevance. |
| rEC50 | < 500 nM | Potency at the rat receptor is necessary for preclinical in vivo studies. |
| Fold Shift | > 10-fold | A significant leftward shift in the glutamate concentration-response curve indicates robust PAM activity. |
| Selectivity | > 100-fold vs. other mGluRs | Minimizes the potential for off-target effects at related receptors. |
| Aqueous Solubility | > 20 µM | Sufficient solubility is required to avoid precipitation in assays and to facilitate formulation. |
| In vivo half-life (rat) | > 2 hours | A reasonable half-life allows for sustained exposure in vivo. |
| Brain Penetration | Brain:Plasma ratio > 0.3 | Essential for compounds targeting the central nervous system. |
Table 2: Troubleshooting Checklist for this compound Experiments
| Issue | Possible Cause | Recommended Action |
| Low in vitro activity | Poor solubility | Check for precipitation; determine solubility in assay buffer; consider co-solvents. |
| Compound degradation | Prepare fresh stock solutions; store properly (e.g., -20°C or -80°C, protected from light). | |
| Incorrect concentration | Verify stock concentration; perform serial dilutions carefully. | |
| High variability between replicates | Adsorption to plastics | Use low-retention tips and plates; consider using glass for stocks. |
| Inconsistent cell health | Monitor cell viability and passage number. | |
| Unexpected biological effect | Off-target activity | Perform concentration-response; use a structurally different mGluR4 PAM as a control; use mGluR4-null cells. |
| Allosteric agonism | Test the effect of this compound in the absence of glutamate. | |
| Diminished effect in chronic in vivo studies | Metabolic autoinduction | Conduct single vs. multi-dose PK studies; monitor pharmacodynamic endpoint over time. |
| Poor bioavailability | Optimize formulation and route of administration. |
References
- 1. What are mGluR4 positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in Experiments with VU0652835
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with VU0652835, a selective M4 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimentation with this compound.
1. Solubility and Compound Handling
-
Question: I am having trouble dissolving this compound. What is the recommended solvent and procedure for preparing stock solutions?
-
Answer: this compound has good solubility in dimethyl sulfoxide (DMSO) and can be prepared at concentrations greater than 100 µM.[1][2] For in vivo studies, it has been successfully dissolved in 20% β-cyclodextrin at concentrations greater than 20 mg/mL.[1][2]
-
Protocol for DMSO Stock Solution:
-
Warm the vial of this compound to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate in a water bath until the compound is fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
-
-
Question: My this compound solution appears to have precipitated after being added to my aqueous assay buffer. How can I prevent this?
-
Answer: Precipitation can occur when a DMSO stock solution is diluted into an aqueous buffer. To minimize this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically less than 0.5%, as higher concentrations can be toxic to cells and may affect assay performance.
-
Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get closer to your final desired concentration before the final dilution into the aqueous buffer.
-
Vortexing During Dilution: Add the this compound aliquot to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Solubility in Media: Check for the solubility of this compound in your specific cell culture media or assay buffer, as components like serum proteins can sometimes aid in solubility.
-
-
2. In Vitro Assay Performance
-
Question: I am not observing the expected potentiation of the acetylcholine (ACh) response in my cell-based assay. What could be the issue?
-
Answer: Several factors can influence the performance of this compound in in vitro assays:
-
Cell Line and Receptor Expression: Ensure your cell line expresses the M4 receptor at a sufficient level. Low receptor expression can lead to a reduced assay window.
-
Agonist Concentration: As a PAM, the effect of this compound is dependent on the presence of an orthosteric agonist like acetylcholine. The concentration of ACh used is critical. An EC20 (a concentration that gives 20% of the maximal response) of ACh is often used to create a suitable window for observing potentiation. If the ACh concentration is too high (near ECmax), the potentiating effect of the PAM will be less apparent.
-
Assay System: The choice of assay can impact the observed activity. This compound has been validated in functional assays measuring calcium mobilization. The signaling pathway being measured can influence the degree of potentiation observed.[3][4]
-
Compound Stability: Ensure that your stock solution of this compound is not degraded. Use freshly thawed aliquots for your experiments.
-
-
-
Question: I am seeing variability in my results between experiments. How can I improve consistency?
-
Answer: To improve the reproducibility of your in vitro experiments:
-
Consistent Cell Culture Practices: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound and the agonist for each experiment.
-
Use of Controls: Include appropriate positive and negative controls in every assay plate. A positive control could be a known M4 PAM, while a negative control would be the vehicle (e.g., DMSO).
-
Incubation Times: Standardize all incubation times for compound treatment and agonist stimulation.
-
-
3. In Vivo Experimentation
-
Question: I am planning an in vivo study with this compound. What is a good starting point for dose and administration route?
-
Answer: this compound is centrally penetrant and has shown efficacy in preclinical behavioral models of psychosis.[1][2] A common in vivo model where M4 PAMs have been tested is the reversal of amphetamine-induced hyperlocomotion in rodents.[5]
-
Vehicle: For intraperitoneal (i.p.) or oral (p.o.) administration, 20% β-cyclodextrin is a suitable vehicle.[1][2]
-
Dose Range: Based on studies with similar M4 PAMs, a starting dose range of 1-30 mg/kg could be explored. However, it is crucial to perform a dose-response study to determine the optimal dose for your specific experimental model and endpoint.
-
-
-
Question: I am concerned about potential off-target effects in my in vivo study. What should I consider?
-
Answer: this compound is reported to have unprecedented selectivity for the M4 receptor over M1, M2, M3, and M5, as well as a large panel of other GPCRs, ion channels, and transporters.[1][2][6] However, it is always good practice to consider potential off-target effects.
-
Control Experiments: The most definitive way to confirm that the observed in vivo effects are M4-mediated is to use M4 receptor knockout mice.[4] If the effect of this compound is absent in these mice, it strongly suggests an on-target mechanism.
-
Behavioral Phenotyping: Carefully observe the animals for any unexpected behavioral changes that might indicate off-target activity.
-
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound?
-
This compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. It binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, acetylcholine (ACh). By itself, it has little to no activity, but in the presence of ACh, it enhances the receptor's response.
-
-
What is the primary application of this compound in research?
-
This compound is a valuable research tool for studying the physiological and pathological roles of the M4 receptor in the central nervous system. It is particularly useful for investigating the potential of selective M4 activation as a therapeutic strategy for neurological and psychiatric disorders such as schizophrenia.[1][2]
-
-
How should I store this compound?
-
Solid this compound should be stored at -20°C. DMSO stock solutions should also be stored at -20°C or -80°C in tightly sealed aliquots to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles.
-
-
Is this compound selective for the M4 receptor?
-
Yes, this compound has been shown to be highly selective for the M4 receptor, with over 10-fold selectivity against other muscarinic receptor subtypes (M1, M2, M3, and M5).[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Solubility | ||
| In DMSO | > 100 µM | [1][2] |
| In 20% β-cyclodextrin | > 20 mg/mL | [1][2] |
| Selectivity | > 10-fold over M1, M2, M3, and M5 mAChRs | [1] |
Experimental Protocols and Visualizations
Signaling Pathway of M4 Receptor Activation and Modulation
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of M4 by acetylcholine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As a positive allosteric modulator, this compound enhances the binding of acetylcholine and/or the efficacy of G-protein coupling, leading to a more robust downstream signaling response.
Caption: Signaling pathway of the M4 muscarinic receptor.
Experimental Workflow for In Vitro Screening of M4 PAMs
A typical workflow for identifying and characterizing M4 PAMs like this compound involves a series of in vitro assays to determine potency, selectivity, and mechanism of action.
Caption: A typical workflow for M4 PAM discovery.
Troubleshooting Logic for In Vitro Assays
When encountering unexpected results in an in vitro assay with this compound, a logical troubleshooting process can help identify the root cause of the issue.
Caption: A troubleshooting flowchart for in vitro assays.
References
- 1. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and in vivo validation of an M4 muscarinic acetylcholine receptor allosteric modulator with potential antipsychotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Validating the In Vivo Efficacy of VU0652835: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of VU0652835, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), against other relevant compounds. This document summarizes key experimental data, details methodologies for pivotal experiments, and visualizes critical pathways and workflows to support further investigation and development.
This compound, also known as VU2957 or Valiglurax, has emerged as a promising preclinical candidate for the treatment of Parkinson's disease.[1] Its efficacy is attributed to the selective activation of mGlu4, which plays a crucial role in modulating neurotransmission within the basal ganglia, a key brain region affected in Parkinson's disease.[1] This guide will delve into the in vivo performance of this compound and provide a comparative analysis with other mGlu4 PAMs.
Comparative In Vivo Efficacy of mGlu4 PAMs
The development of mGlu4 PAMs has seen significant advancements, with newer compounds demonstrating improved pharmacokinetic profiles and in vivo efficacy over earlier molecules. The following table summarizes the in vivo performance of this compound and other notable mGlu4 PAMs.
| Compound | Animal Model | Efficacy Metric | Key Findings |
| This compound (VU2957/Valiglurax) | Rodent Haloperidol-Induced Catalepsy (HIC) | Reversal of catalepsy | Efficacy sustained for up to 6 hours after a single dose; CSF exposure correlates well with in vivo efficacy.[1] |
| ML292 | Haloperidol-Induced Catalepsy (HIC) & 6-OHDA forelimb asymmetry | Reversal of catalepsy and forelimb asymmetry | Superior to ML128 and ML182 in reversing catalepsy; efficacious alone or in combination with L-DOPA in the 6-OHDA model.[2] |
| ML182 | Haloperidol-Induced Catalepsy (HIC) | Reversal of catalepsy | Orally active and demonstrated efficacy after oral dosing. |
| (-)-PHCCC | Not specified in provided abstracts | Antiparkinsonian effects | Required intracranial administration for in vivo efficacy due to poor solubility and pharmacokinetic properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key in vivo experiments cited in the evaluation of this compound and other mGlu4 PAMs.
Haloperidol-Induced Catalepsy (HIC) in Rodents
This model is a widely used behavioral assay to screen for potential antiparkinsonian drugs.
Objective: To assess the ability of a test compound to reverse the cataleptic state induced by the dopamine D2 receptor antagonist, haloperidol.
Procedure:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction of Catalepsy: Animals are administered haloperidol (typically 1-2 mg/kg, intraperitoneally or subcutaneously).
-
Catalepsy Assessment: At a predetermined time after haloperidol injection (e.g., 30-60 minutes), the degree of catalepsy is measured. This is often done using the bar test, where the animal's forepaws are placed on a horizontal bar, and the time it takes for the animal to remove its paws is recorded.
-
Compound Administration: The test compound (e.g., this compound) is administered at various doses and routes (e.g., orally, subcutaneously) prior to or after the haloperidol injection.
-
Data Analysis: The latency to descend from the bar is measured at several time points after compound administration. A significant reduction in the descent latency in the compound-treated group compared to the vehicle-treated group indicates anticataleptic activity.
6-Hydroxydopamine (6-OHDA) Induced Forelimb Asymmetry in Rats
This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease, leading to motor deficits.
Objective: To evaluate the ability of a test compound to alleviate motor asymmetry in a rat model of Parkinson's disease.
Procedure:
-
Lesion Induction: Unilateral lesions of the nigrostriatal dopamine pathway are created by injecting 6-hydroxydopamine into the medial forebrain bundle.
-
Assessment of Forelimb Asymmetry: Several weeks after the lesion, the motor deficit is assessed using the cylinder test. The rat is placed in a transparent cylinder, and the number of times it uses its left, right, or both forelimbs for wall exploration is counted. A higher percentage of touches with the non-impaired forelimb indicates a significant motor deficit.
-
Compound Administration: The test compound (e.g., ML292) is administered, either alone or in combination with L-DOPA.
-
Data Analysis: The percentage of contralateral (impaired) and ipsilateral (unimpaired) forelimb use is calculated. A significant increase in the use of the contralateral forelimb in the compound-treated group compared to the vehicle-treated group indicates a therapeutic effect.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams illustrate the mGlu4 signaling pathway and a typical in vivo efficacy testing workflow.
References
- 1. Discovery of VU2957 (Valiglurax): An mGlu4 Positive Allosteric Modulator Evaluated as a Preclinical Candidate for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Battle of mGlu5 Inhibitors: VU0652835 vs. MPEP
For researchers and drug development professionals navigating the landscape of metabotropic glutamate receptor 5 (mGlu5) inhibitors, the choice between novel compounds and established tools is critical. This guide provides a comprehensive, data-driven comparison of VU0652835, a newer negative allosteric modulator (NAM), and MPEP, a widely characterized mGlu5 antagonist.
Metabotropic glutamate receptor 5 plays a crucial role in synaptic plasticity and neuronal excitability, making it a key target for therapeutic intervention in a range of neurological and psychiatric disorders. Both this compound and MPEP act as negative allosteric modulators, binding to a site on the receptor distinct from the glutamate binding site to inhibit its function. This guide will delve into their comparative potency, selectivity, and pharmacokinetic profiles, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
At a Glance: Key Performance Metrics
To facilitate a rapid and objective comparison, the following table summarizes the key quantitative data for this compound and MPEP.
| Parameter | This compound | MPEP |
| Potency (IC50) | 81 nM[1][2][3] | ~36 nM |
| Selectivity | High selectivity for mGlu5 | Known off-target effects at NMDA receptors[4] |
| Mechanism of Action | Negative Allosteric Modulator | Negative Allosteric Modulator / Inverse Agonist |
Deep Dive: Comparative Analysis
Potency at mGlu5
Both this compound and MPEP demonstrate potent inhibition of mGlu5. This compound exhibits an IC50 of 81 nM in functional assays.[1][2][3] MPEP is also a highly potent inhibitor, with a reported IC50 value of approximately 36 nM.
Selectivity Profile
A critical differentiator between these two compounds is their selectivity. While both are potent at mGlu5, MPEP has been shown to have off-target effects, notably at the N-methyl-D-aspartate (NMDA) receptor, which can complicate the interpretation of experimental results.[4] Newer generations of mGlu5 NAMs, like MTEP, were developed to improve upon the selectivity of MPEP. This compound was developed as a novel and selective mGlu5 NAM that binds to the same allosteric site as MPEP.[5]
Pharmacokinetic Properties
The in vivo efficacy of a compound is heavily influenced by its pharmacokinetic profile. While detailed head-to-head pharmacokinetic data is limited, the development of newer compounds like this compound is often driven by the need to improve upon the drug-like properties of earlier tool compounds like MPEP, including oral bioavailability and brain penetration.
Visualizing the Science
To better understand the context of this comparison, the following diagrams illustrate the mGlu5 signaling pathway and a typical experimental workflow for characterizing mGlu5 negative allosteric modulators.
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the key assays used to characterize these mGlu5 inhibitors are provided below.
Radioligand Binding Assay (Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand that binds to the same allosteric site.
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4
-
Radioligand: [³H]MPEP or a suitable analog (e.g., [³H]methoxyPEPy)
-
Test compounds: this compound and MPEP
-
Non-specific binding control: High concentration of a non-radiolabeled ligand (e.g., 10 µM MPEP)
-
96-well plates
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-mGlu5 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound (this compound or MPEP). For total binding wells, add only buffer and radioligand. For non-specific binding wells, add buffer, radioligand, and a high concentration of non-labeled MPEP.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Functional Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an mGlu5 agonist, thereby determining its functional potency (IC50).
Materials:
-
HEK293 cells stably expressing the human mGlu5 receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6)
-
mGlu5 agonist (e.g., Glutamate or Quisqualate)
-
Test compounds: this compound and MPEP
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescent plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 96- or 384-well plates and allow them to adhere overnight.
-
Dye Loading: Remove the cell culture medium and replace it with assay buffer containing the calcium-sensitive fluorescent dye. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound (this compound or MPEP) to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescent plate reader. Establish a baseline fluorescence reading. Inject a sub-maximal concentration (e.g., EC80) of the mGlu5 agonist into the wells and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The choice between this compound and MPEP will depend on the specific experimental goals. MPEP, as a well-established tool, has a wealth of historical data, but its off-target effects on NMDA receptors must be considered. This compound represents a more modern and likely more selective tool for probing mGlu5 function. For studies where high selectivity is paramount to avoid confounding results, this compound may be the superior choice. This guide provides the foundational data and protocols to enable researchers to make an informed decision and to design robust and reproducible experiments in the pursuit of novel therapeutics targeting the mGlu5 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of VU0652835 and Other mGlu5 Negative Allosteric Modulators (NAMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel mGlu5 negative allosteric modulator (NAM), VU0285683 (erroneously referred to as VU0652835 in the query), with other prominent mGlu5 NAMs. The content is structured to offer a clear overview of their pharmacological properties, supported by experimental data and detailed methodologies for key assays.
Introduction to mGlu5 Negative Allosteric Modulators
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system.[1][2] Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery.[3] Negative allosteric modulators (NAMs) of mGlu5 are compounds that bind to a site on the receptor distinct from the glutamate binding site, reducing the receptor's response to glutamate.[1][3] This mechanism offers the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to orthosteric antagonists.[1][3]
A range of mGlu5 NAMs have been developed, from early tool compounds like MPEP and MTEP to clinically investigated agents such as Fenobam, Basimglurant, Mavoglurant, and Dipraglurant.[2][3][4][5] VU0285683 is a more recently developed, highly selective mGlu5 NAM that has demonstrated promising anxiolytic-like activity in preclinical models without some of the adverse effects associated with earlier compounds.[6]
This guide will compare the in vitro pharmacological profiles of VU0285683 and other key mGlu5 NAMs, providing a valuable resource for researchers selecting appropriate tools for their studies and for professionals involved in the development of novel therapeutics targeting mGlu5.
Data Presentation: In Vitro Pharmacology of mGlu5 NAMs
The following table summarizes the binding affinity (Ki) and functional potency (IC50) of VU0285683 and other selected mGlu5 NAMs. These values are critical indicators of a compound's potency and its potential for in vivo efficacy.
| Compound | Ki (nM) | IC50 (nM) | Assay Type | Species | Reference |
| VU0285683 | 82 ± 12 | - | Radioligand Binding ([3H]methoxyPEPy) | Rat | [6] |
| MPEP | 16 | ~180 | Radioligand Binding ([3H]MPEP) / IP1 Functional Assay | Rat | [7][8] |
| MTEP | 42 | - | Radioligand Binding | Rat | [7] |
| Fenobam | 54 (rat), 31 (human) | 87 | Radioligand Binding / Constitutive Activity | Rat, Human | |
| Basimglurant | - | - | - | - | [2] |
| Mavoglurant | - | - | - | - | [2][5] |
| Dipraglurant | - | - | - | - | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for two key in vitro assays used to characterize mGlu5 NAMs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the mGlu5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.[6]
-
Radioligand: [3H]methoxyPEPy (a high-affinity mGlu5 NAM).[6]
-
Test compounds (e.g., VU0285683).
-
96-well deep-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing rat mGlu5.[6]
-
Compound Dilution: Dilute test compounds to a 5x stock solution in the assay buffer.[6]
-
Assay Setup:
-
Incubation: Incubate the plate at room temperature for 1 hour with shaking.[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.[9]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGlu5 agonist, thus determining its functional potency (IC50).
Materials:
-
HEK293 cells stably expressing rat mGlu5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
mGlu5 agonist (e.g., Glutamate or DHPG).
-
Test compounds (e.g., VU0285683).
-
384-well microplates.
-
Fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 384-well microplates and allow them to attach overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition:
-
Add the test compound at various concentrations to the wells and incubate for a specified period (e.g., 2.5 minutes).[6]
-
-
Agonist Stimulation: Add a submaximal concentration (EC20 or EC80) of an mGlu5 agonist (e.g., glutamate) to the wells.[6]
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence imaging plate reader. The fluorescence signal is proportional to the intracellular calcium concentration.[6]
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the test compound to determine the IC50 value, which is the concentration of the NAM that inhibits 50% of the maximal agonist response.
Mandatory Visualizations
The following diagrams illustrate the mGlu5 signaling pathway and the workflows of the described experimental protocols.
Caption: Simplified mGlu5 receptor signaling pathway.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the intracellular calcium mobilization assay.
References
- 1. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy for Neurodegenerative Diseases? [frontiersin.org]
- 6. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Cross-Validation of VU0652835 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of VU0652835, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). Herein, we compare its performance with alternative mGluR4 PAMs, presenting supporting experimental data from various cell lines and detailed protocols to facilitate reproducible research.
This compound has emerged as a significant tool in the study of neurological disorders due to its potentiation of mGluR4 activity. This guide synthesizes findings from studies in both engineered and neuronal cell lines to offer a clearer understanding of its pharmacological profile and comparative efficacy.
Comparative Efficacy of mGluR4 Positive Allosteric Modulators
The primary measure of efficacy for mGluR4 PAMs is their ability to potentiate the receptor's response to glutamate. This is typically quantified by the half-maximal effective concentration (EC50) and the fold-shift in the glutamate concentration-response curve. The following table summarizes the quantitative data for this compound and its common alternatives in a widely used engineered cell line.
| Compound | Cell Line | Assay Type | EC50 (µM) | Glutamate CRC Fold Shift | Reference |
| This compound | hmGluR4/Gqi5/CHO | Calcium Mobilization | ~4.6 | 11.8 to 27.2 | [1] |
| (-)-PHCCC | hmGluR4/Gqi5/CHO | Calcium Mobilization | 4.1 | 5.5 | [1] |
| VU001171 | hmGluR4/Gqi5/CHO | Calcium Mobilization | 0.65 | 36 |
Cross-Validation in a Neuronal Cell Line: A Neuroprotection Model
To extend the validation of mGluR4 PAMs beyond engineered cell lines, their effects have been investigated in more physiologically relevant models. A key study explored the neuroprotective properties of the mGluR4 PAM VU0361737, a close analog of this compound, in the human neuroblastoma SH-SY5Y cell line. This provides crucial insight into the potential therapeutic applications of this class of compounds.
In a model of Parkinson's disease, where SH-SY5Y cells are challenged with the neurotoxin MPP+, VU0361737 demonstrated a significant neuroprotective effect in its undifferentiated state. This finding suggests that the potentiation of mGluR4 by this class of PAMs can mitigate neuronal damage.
Signaling Pathways and Experimental Workflow
The mechanism of action of mGluR4 PAMs and the workflow for their evaluation are depicted in the following diagrams.
Experimental Protocols
Calcium Mobilization Assay in hmGluR4/Gqi5/CHO Cells
This protocol is adapted from studies characterizing novel mGluR4 PAMs.
-
Cell Culture:
-
Human mGluR4 (hmGluR4)/CHO cells stably transfected with the chimeric G protein Gqi5 are cultured in DMEM supplemented with 10% dialyzed fetal bovine serum, 100 units/ml penicillin/streptomycin, 20 mM HEPES (pH 7.3), 1 mM sodium pyruvate, 2 mM glutamine, and appropriate selection antibiotics.
-
-
Cell Plating:
-
Cells are plated at a density of 30,000 cells/well in 20 µL of plating medium in black-walled, clear-bottomed 384-well plates.
-
Plates are incubated overnight at 37°C in 5% CO2.
-
-
Dye Loading:
-
The next day, the culture medium is removed.
-
Cells are incubated with 20 µL of 1 µM Fluo-4 AM prepared in an assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM Probenecid) for 45 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
The dye solution is removed, and 20 µL of assay buffer is added to each well.
-
Test compounds are added to the wells.
-
Calcium flux is measured using a Functional Drug Screening System (FDSS). Baseline fluorescence is recorded, followed by the addition of an EC20 concentration of glutamate, and the subsequent change in fluorescence is measured to determine PAM activity.
-
Neuroprotection Assay in SH-SY5Y Cells
This protocol is based on the methodology used to assess the neuroprotective effects of mGluR PAMs against MPP+-induced toxicity.
-
Cell Culture:
-
Undifferentiated human neuroblastoma SH-SY5Y cells are cultured in a suitable medium, such as a 1:1 mixture of Eagle's Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum.
-
-
Cell Plating and Treatment:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates).
-
After allowing the cells to adhere, they are treated with various concentrations of the mGluR4 PAM (e.g., VU0361737) for a predetermined period.
-
-
Induction of Neurotoxicity:
-
The neurotoxin MPP+ is added to the cell culture medium to induce cell death, modeling the neurodegenerative process in Parkinson's disease.
-
-
Assessment of Cell Viability:
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The degree of color change is proportional to the number of viable cells.
-
-
Data Analysis:
-
The viability of cells treated with the mGluR4 PAM and MPP+ is compared to cells treated with MPP+ alone to determine the extent of neuroprotection.
-
Conclusion
The cross-validation of this compound and related mGluR4 PAMs demonstrates their consistent activity in potentiating mGluR4 signaling in engineered cell lines. Furthermore, studies in the SH-SY5Y neuronal cell line provide crucial evidence for their neuroprotective effects, highlighting their therapeutic potential. The provided data and protocols serve as a valuable resource for researchers aiming to further investigate the role of mGluR4 modulation in the central nervous system.
References
Assessing the Specificity of VU0652835 Against Other mGlu Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological specificity of VU0652835, a known negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). The following sections present available quantitative data, detail common experimental protocols for assessing compound selectivity, and illustrate key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule compound identified as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5). Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand (glutamate) binding site, and in the case of a NAM, they decrease the receptor's response to the agonist. This compound has a reported IC50 of 81 nM for mGlu5, indicating potent inhibition of this receptor subtype. This guide assesses its specificity by comparing its activity at mGlu5 with other mGlu receptor subtypes.
Data Presentation: Specificity of this compound
The following table summarizes the known inhibitory activity of this compound against mGlu5 and indicates the availability of data for other mGlu receptor subtypes based on a review of publicly available literature.
| Receptor Subtype | This compound Activity (IC50) | Data Availability |
| Group I | ||
| mGlu1 | Not Available | Data not found in the reviewed literature. |
| mGlu5 | 81 nM | Available |
| Group II | ||
| mGlu2 | Not Available | Data not found in the reviewed literature. |
| mGlu3 | Not Available | Data not found in the reviewed literature. |
| Group III | ||
| mGlu4 | Not Available | Data not found in the reviewed literature. |
| mGlu6 | Not Available | Data not found in the reviewed literature. |
| mGlu7 | Not Available | Data not found in the reviewed literature. |
| mGlu8 | Not Available | Data not found in the reviewed literature. |
Note: The primary literature identifying this compound did not include a comprehensive selectivity panel against all other mGlu receptors in the publicly accessible document.
Experimental Protocols
The assessment of a compound's specificity against a panel of related receptors is a critical step in drug discovery. The following are detailed methodologies for key experiments typically cited in the pharmacological characterization of mGlu receptor modulators.
Calcium Mobilization Assay for Group I mGlu Receptors (mGlu1 and mGlu5)
This functional assay is used to determine the potency of antagonists or negative allosteric modulators by measuring their ability to inhibit the agonist-induced increase in intracellular calcium concentration ([Ca2+]i) mediated by Gq-coupled receptors like mGlu1 and mGlu5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu1 or mGlu5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
Cell Plating: Cells are seeded into 384-well, black-walled, clear-bottom microplates and grown to confluence.
-
Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time at 37°C.
-
Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations and pre-incubated for a defined period.
-
Agonist Stimulation: A submaximal (EC80) concentration of glutamate is then added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The concentration-response curves for the antagonist are generated, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay is used to determine if a compound binds to the receptor and to measure its binding affinity (Ki). For allosteric modulators, this can be performed as a competition assay against a known radiolabeled allosteric ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the mGlu receptor of interest.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, a radiolabeled allosteric modulator (e.g., [3H]-MPEP for the mGlu5 NAM site), and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of mGlu5
Caption: Canonical Gq-coupled signaling pathway of the mGlu5 receptor.
Experimental Workflow for Specificity Assessment
Caption: A typical experimental workflow for assessing the specificity of a compound.
A Comparative Guide to VU0652835 and First-Generation mGlu5 Negative Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and potency of the novel metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulator (NAM), VU0652835, with first-generation mGlu5 NAMs, including 2-methyl-6-(phenylethynyl)pyridine (MPEP), 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP), and Fenobam. The information is presented to aid in the evaluation of these compounds for research and drug development purposes.
In Vitro Potency at mGlu5
The following table summarizes the in vitro potency of this compound and first-generation mGlu5 NAMs as measured by the half-maximal inhibitory concentration (IC50) in various functional assays. Lower IC50 values indicate higher potency.
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | Calcium Mobilization | HEK293 expressing rat mGlu5 | 81[1] |
| MPEP | Phosphoinositide Hydrolysis | CHO cells expressing human mGlu5 | 36[2] |
| MTEP | Calcium Mobilization | HEK293 cells expressing human mGlu5 | 5[3] |
| Fenobam | Calcium Mobilization | HEK293 cells expressing human mGlu5 | 58[4] |
In Vivo Efficacy Comparison
While direct comparative in vivo efficacy studies for this compound are not yet widely published, this section outlines the known efficacy of first-generation mGlu5 NAMs in preclinical models of anxiety and psychosis. This provides a benchmark against which future data on this compound can be compared.
Anxiolytic-like Activity:
First-generation mGlu5 NAMs have demonstrated anxiolytic-like effects in various rodent models.
-
MPEP: Has shown anxiolytic-like effects in the elevated plus-maze, Vogel conflict test, and four-plate test in rodents, with effective doses ranging from 1 to 30 mg/kg.[4][5]
-
MTEP: Also exhibits anxiolytic-like activity, for instance in the Vogel conflict test in rats at doses of 1, 3, and 6 mg/kg.
-
Fenobam: Has shown efficacy in animal models of anxiety, which is consistent with its anxiolytic activity observed in humans.[4]
Antipsychotic-like Activity:
Preclinical models predictive of antipsychotic activity, such as the conditioned avoidance response and prepulse inhibition models, are crucial in evaluating novel compounds. While specific data for this compound in these models is not yet available, first-generation mGlu5 NAMs have been investigated in related paradigms.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies involved in the assessment of these compounds, the following diagrams illustrate the mGlu5 signaling pathway and the general workflows for key in vitro and in vivo experiments.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prepulse inhibition of the acoustic startle reflex and P50 gating in aging and alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Target Engagement of VU0453595: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the In Vivo Validation of the M1 Positive Allosteric Modulator VU0453595.
This guide provides a comprehensive comparison of VU0453595, a selective M1 muscarinic acetylcholine receptor positive allosteric modulator (PAM), with other notable M1 PAMs. The focus is on the in vivo validation of target engagement, highlighting key differences in efficacy and safety profiles. Experimental data are summarized in comparative tables, and detailed methodologies for pivotal experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Executive Summary
VU0453595 stands out as a highly selective M1 PAM with a favorable in vivo profile, primarily due to its lack of intrinsic agonist activity. Unlike ago-PAMs such as MK-7622 and PF-06764427, which can directly activate the M1 receptor in the absence of the endogenous ligand acetylcholine (ACh), VU0453595 exclusively potentiates the receptor's response to ACh. This distinction is critical, as the agonist activity of other M1 PAMs has been linked to adverse effects, including convulsions, and a potential reduction in cognitive enhancement.[1][2] In preclinical rodent models, VU0453595 has demonstrated pro-cognitive effects without inducing the convulsive activity observed with ago-PAMs.[1][3]
Comparative Data
In Vitro Pharmacological Profile
The following table summarizes the in vitro potency of VU0453595, MK-7622, and PF-06764427 as both positive allosteric modulators and direct agonists at the M1 receptor. The data are derived from calcium mobilization assays in cell lines expressing the M1 receptor.
| Compound | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | Intrinsic Activity |
| VU0453595 | 2140[1] | >10,000[1] | None Observed[1] |
| MK-7622 | 16[1] | 2930[1] | Agonist[1] |
| PF-06764427 | 30[1] | 610[1] | Agonist[1] |
In Vivo Efficacy and Safety Profile
This table compares the in vivo effects of the three M1 PAMs in rodent models, focusing on cognitive enhancement in the novel object recognition (NOR) test and the incidence of convulsive behaviors.
| Compound | Novel Object Recognition (Rat) | Convulsions (Mouse) |
| VU0453595 | Dose-dependently enhances object recognition[2] | No convulsions observed at doses up to 100 mg/kg[1][2] |
| MK-7622 | Failed to improve object recognition[1][2] | Induces robust convulsions at 30 and 100 mg/kg[1][2] |
| PF-06764427 | Fails to improve performance[1] | Induces convulsions[1] |
Pharmacokinetic Properties
Effective target engagement in the central nervous system (CNS) is dependent on a compound's ability to cross the blood-brain barrier. The brain-to-plasma unbound concentration ratio (Kp,uu) is a key indicator of CNS penetration. While specific Kp,uu values for all three compounds are not consistently reported across literature, studies indicate that VU0453595 and its analogs have been optimized for improved CNS distribution.[4]
| Compound | CNS Penetration (Kp,uu) |
| VU0453595 | Optimized for improved CNS distribution[4] |
| MK-7622 | Data not consistently available in comparative studies |
| PF-06764427 | Data not consistently available in comparative studies |
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
This behavioral assay is used to assess recognition memory.
Procedure:
-
Habituation: Rats are individually habituated to the testing arena (an open field box) for a set period in the absence of any objects.[5]
-
Familiarization Phase (T1): Each rat is placed back in the arena, which now contains two identical objects. The animal is allowed to explore the objects for a defined duration (e.g., 3-5 minutes).[5][6]
-
Inter-Trial Interval (ITI): Following the familiarization phase, the rat is returned to its home cage for a specific delay period (e.g., 24 hours).[7]
-
Test Phase (T2): The rat is reintroduced into the arena, where one of the original objects has been replaced with a novel object. The time spent exploring each object is recorded.[5][6]
-
Data Analysis: A discrimination index (DI) is calculated to quantify recognition memory. A higher DI, indicating more time spent with the novel object, suggests that the animal remembers the familiar object.[8] The formula for the DI is: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[8]
In Vivo Electrophysiology in the Prefrontal Cortex (PFC)
This technique is employed to measure the effects of M1 PAMs on neuronal activity in brain regions critical for cognition.
General Procedure:
-
Animal Preparation: Anesthetized rodents are placed in a stereotaxic frame. A craniotomy is performed over the PFC.[9][10]
-
Electrode Placement: A recording electrode is lowered into the desired layer of the PFC (e.g., layer V).[11]
-
Baseline Recording: Spontaneous neuronal firing (action potentials) is recorded to establish a baseline.
-
Compound Administration: The M1 PAM is administered systemically (e.g., via intraperitoneal injection) or applied locally.
-
Post-Administration Recording: Changes in neuronal firing rate and pattern are recorded and compared to the baseline. For M1 PAMs, an increase in excitatory postsynaptic currents (EPSCs) is an indicator of target engagement.[11]
-
Data Analysis: The firing frequency and other electrophysiological parameters are quantified and statistically analyzed to determine the effect of the compound.
Visualizations
Caption: M1 Receptor Signaling Pathway.
Caption: In Vivo Validation Workflow.
Caption: Comparative Logic of M1 PAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Further optimization of the M1 PAM VU0453595: Discovery of novel heterobicyclic core motifs with improved CNS penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain-a Game Changing Parameter for CNS Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of medial prefrontal cortical activity using in vivo recordings and optogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological studies on the hippocampus and prefrontal cortex assessing the effects of amyloidosis in amyloid precursor protein 23 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of mGluR5 Negative Allosteric Modulators: Fenobam and MTEP
A Guide for Researchers, Scientists, and Drug Development Professionals
Note: Publicly available pharmacokinetic data for VU0652835 could not be located. Therefore, this guide provides a comparative analysis of two well-characterized negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), Fenobam and MTEP, to illustrate the principles of such a comparison.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor critically involved in synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in numerous central nervous system (CNS) disorders, making it a key target for drug discovery. Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy by dampening excessive glutamate signaling without directly interfering with the endogenous ligand binding site.
Understanding the pharmacokinetic (PK) properties of these modulators is paramount for predicting their efficacy and safety profiles. This guide presents a comparative analysis of the in vivo pharmacokinetic properties of two prototypical mGluR5 NAMs, Fenobam and 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), in mice. The data herein is compiled from preclinical studies and is intended to guide further research and development of novel mGluR5-targeting therapeutics.
Comparative Pharmacokinetic Data
The following table summarizes key in vivo pharmacokinetic parameters for Fenobam and MTEP in C57BL/6 mice following intravenous (IV) and oral (PO) administration. This side-by-side comparison allows for a direct assessment of their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Pharmacokinetic Parameter | Fenobam | MTEP | Species/Strain |
| Intravenous (IV) Administration (10 mg/kg) | C57BL/6 Mice | ||
| Half-life (t½) | ~1.0 hr | ~0.5 hr | C57BL/6 Mice |
| Oral (PO) Administration (30 mg/kg) | C57BL/6 Mice | ||
| Time to Max. Plasma Conc. (Tmax) | ~0.3 hr | ~0.3 hr | C57BL/6 Mice |
| Half-life (t½) | ~1.0 hr | ~0.5 hr | C57BL/6 Mice |
| Brain Penetration | |||
| Brain Concentration (at 5 min post-IP dose) | Maximal | Not specified | C57BL/6 Mice[1] |
Data compiled from a comparative study to ensure consistency in experimental conditions.[2]
Signaling Pathway of mGluR5
Activation of the mGluR5 receptor by glutamate initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, its primary pathway involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, influencing a wide array of cellular processes including synaptic plasticity and gene expression.[3][4][5]
References
- 1. The mGluR5 Antagonist Fenobam Induces Analgesic Conditioned Place Preference in Mice with Spared Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabotropic Glutamate Receptor 5: A Potential Target for Neuropathic Pain Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Benchmarking VU0652835: A Comparative Guide to mGluR4 Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of VU0652835 and other key positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). While specific quantitative data for this compound is not publicly available at this time, this document benchmarks its performance against well-characterized mGluR4 PAMs, offering insights into their relative potency, efficacy, and selectivity. The information herein is intended to aid researchers in the selection and application of appropriate pharmacological tools for studying mGluR4 function and its therapeutic potential.
Introduction to mGluR4 and Allosteric Modulation
The metabotropic glutamate receptor 4 (mGluR4) is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in regulating neurotransmission.[1] Primarily located presynaptically, mGluR4 activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, ultimately modulating the release of neurotransmitters like glutamate and GABA. This modulatory role has positioned mGluR4 as a promising therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, anxiety, and psychosis.
Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site). By doing so, they do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, glutamate. This offers a more nuanced and potentially safer therapeutic approach compared to direct-acting agonists.
Comparative Analysis of mGluR4 PAMs
The following table summarizes the in vitro pharmacological properties of several key mGluR4 PAMs. This data is compiled from various published studies to facilitate a direct comparison of their potency and efficacy.
Table 1: In Vitro Pharmacology of Selected mGluR4 Positive Allosteric Modulators
| Compound | EC50 (human mGluR4) | Efficacy (% Glutamate Max) | Selectivity Notes | Reference |
| This compound | Data not publicly available | Data not publicly available | ||
| PHCCC | 4.1 µM | Potentiates glutamate response | Partial antagonist at mGluR1 | [2] |
| ADX88178 | 4 nM | Potentiates glutamate response | Selective against other mGluRs | [3] |
| Foliglurax (PXT002331) | 79 nM | Potentiates glutamate response from 20% to 70% of Emax | Minor agonist activity at high concentrations | [2] |
| VU0155041 | ~740 nM | 127% | Selective over other mGluRs | [4] |
| VU2957 (Valiglurax) | 64.6 nM | 92.6% | Selective over other mGluRs and MAO-A/B | [5] |
| ML182 (CID 46869947) | 291 nM | Potentiates glutamate response (11.2-fold shift) | Selective over a panel of 68 GPCRs, ion channels, and transporters | [6] |
| ML292 | 1196 nM | 105% | Weak antagonist at mGluR5, PAM activity at mGluR6 | [7] |
| VU6022296 | 32.8 nM | 108% | Good CNS penetration | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of mGluR4 and the general workflows for the experimental assays used to characterize its allosteric modulators.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mGluR4-positive allosteric modulation as potential treatment for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of a Novel Positive Allosteric Modulator (PAM) of the Metabotropic Glutamate Receptor 4 (mGluR4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro development and characterization of a manatee bronchial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a potent, selective and orally active in vivo mGlu4 positive allosteric modulator - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of a novel metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator (PAM) extended probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VU0652835: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for VU0652835 necessitates strict adherence to general laboratory chemical disposal protocols and consultation with institutional safety officers. Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling and disposing of chemical reagents. The following guidelines, based on established best practices, provide a framework for the proper disposal of a research compound like this compound in the absence of specific manufacturer instructions.
Immediate Safety and Logistical Information
The proper handling and disposal of laboratory chemicals are crucial for ensuring a safe working environment and minimizing environmental impact.[1][2] Before beginning any disposal process, a thorough hazard assessment of the chemical waste must be conducted.[2] It is illegal to dispose of household hazardous waste in the trash, down the drain, or by abandonment.[3]
Step-by-Step Disposal Procedures
-
Waste Characterization and Identification:
-
The first step in proper disposal is to characterize and track all chemicals.[4]
-
Consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards, including reactivity, flammability, corrosivity, and toxicity. If an SDS is not available, treat the substance as hazardous.
-
A generalized protocol for determining the hazardous characteristics of an unknown chemical waste stream involves identifying its ignitable, corrosive, reactive, and toxic properties.[2]
-
-
Segregation of Waste:
-
Container Selection and Labeling:
-
Storage:
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[4]
-
Provide the EHS department with accurate information about the waste composition.
-
Hazardous Waste Characterization
To aid in the initial assessment of chemical waste, the following table summarizes the primary hazardous characteristics.
| Hazard Category | Description | Examples |
| Ignitable | Liquids with a flash point below 60°C (140°F).[2] | Ethanol, Acetone |
| Corrosive | Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2] | Hydrochloric Acid, Sodium Hydroxide |
| Reactive | Substances that are unstable, react violently with water, or generate toxic gases.[2] | Sodium metal, Picric acid |
| Toxic | Wastes that are harmful or fatal if ingested or absorbed. | Chloroform, Methanol |
Experimental Protocols for Waste Characterization
A fundamental step before disposal is the characterization of the waste. The following is a generalized protocol for determining the hazardous characteristics of an unknown chemical waste stream.[2]
Objective: To identify the ignitable, corrosive, and reactive properties of a waste sample.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
-
pH meter or pH indicator strips.
-
Closed-cup flash point tester.
-
Safety Data Sheet (SDS) for known components.
Methodology:
-
Sample Collection: Collect a representative sample of the waste in a clean, compatible container.[2]
-
Corrosivity Test:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the waste sample. A pH less than or equal to 2 or greater than or equal to 12.5 indicates corrosivity.[2]
-
-
Ignitability Test:
-
Use a closed-cup flash point tester to determine the flash point of the liquid waste.
-
A flash point below 60°C (140°F) indicates an ignitable hazardous waste.[2]
-
-
Reactivity Assessment:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Chemical Waste Disposal Decision Workflow.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of chemical waste, protecting both personnel and the environment. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines for detailed protocols and requirements.[2]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. dtsc.ca.gov [dtsc.ca.gov]
- 4. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling Protocols for VU0652835
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe handling, necessary personal protective equipment (PPE), and proper disposal of the chemical compound VU0652835. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to personal protective equipment is required. The following table summarizes the recommended PPE for handling this compound, based on general best practices for novel chemical entities where the full hazard profile may not be known.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | Must be chemical splash-proof and compliant with ANSI Z87.1 standards. |
| Face | Face Shield | To be used in conjunction with safety goggles, especially when there is a risk of splashes or aerosol generation. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. Gloves should be changed immediately if contaminated, torn, or punctured. |
| Body | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. |
| Respiratory | Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is critical for minimizing risks. The following step-by-step procedure should be followed:
-
Preparation :
-
Ensure the chemical fume hood is operational and has a current certification.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare a designated waste container for this compound-contaminated materials.
-
-
Handling :
-
Don all required PPE before entering the designated handling area.
-
Conduct all weighing, transferring, and mixing of this compound within the fume hood.
-
Use disposable equipment whenever possible to avoid cross-contamination.
-
-
Post-Handling :
-
Decontaminate the work surface within the fume hood.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in the designated waste container.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Disposal Request : Follow your institution's established procedures for hazardous waste pickup and disposal.
Workflow for Safe Handling and Disposal of this compound
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
